molecular formula C8H18ClNO B2768387 3-Isopropylpiperidin-3-ol hydrochloride CAS No. 1956355-25-1

3-Isopropylpiperidin-3-ol hydrochloride

Cat. No.: B2768387
CAS No.: 1956355-25-1
M. Wt: 179.69
InChI Key: HCZRFVOURVNTPP-UHFFFAOYSA-N
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Description

3-Isopropylpiperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropylpiperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylpiperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)8(10)4-3-5-9-6-8;/h7,9-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZRFVOURVNTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Strategic Approach to a Tertiary Piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Isopropylpiperidin-3-ol Hydrochloride

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 3-Isopropylpiperidin-3-ol hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a successful and reproducible synthesis.

The target molecule, 3-Isopropylpiperidin-3-ol, is a tertiary alcohol derivative of the piperidine scaffold, a ubiquitous structural motif in pharmaceuticals and bioactive compounds.[1] The synthesis of such a structure is most effectively approached via the nucleophilic addition of an organometallic reagent to a ketone precursor. Our selected pathway hinges on a cornerstone of organic synthesis: the Grignard reaction.

The core strategy involves three key stages:

  • Protection: The piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the acidic N-H proton from quenching the highly basic Grignard reagent.

  • Nucleophilic Addition: The protected ketone, N-Boc-3-piperidone, is treated with an isopropyl Grignard reagent (isopropylmagnesium bromide) to stereoselectively form the desired tertiary alcohol.[2]

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid, which concurrently protonates the piperidine nitrogen to yield the final hydrochloride salt.[3]

This method is favored for its high efficiency, reliance on well-understood reaction mechanisms, and the commercial availability of key starting materials.

Synthetic Pathway Overview

The logical flow of the synthesis is designed for maximal efficiency and purity of the final product. Each step builds upon the last, with purification protocols integrated to ensure the suitability of intermediates for subsequent reactions.

Synthesis_Pathway cluster_0 Step 1: N-Protection (Optional) cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B (Boc)₂O, Base C N-Boc-3-piperidone B->C Oxidation (e.g., Swern) D N-Boc-3-piperidone F N-Boc-3-isopropylpiperidin-3-ol D->F Anhydrous THF, -78°C to RT E Isopropylmagnesium Bromide (i-PrMgBr) E->F Anhydrous THF, -78°C to RT G N-Boc-3-isopropylpiperidin-3-ol H 3-Isopropylpiperidin-3-ol Hydrochloride G->H HCl in Dioxane or Ether

Figure 1: Overall synthetic workflow for 3-Isopropylpiperidin-3-ol hydrochloride.

Part 1: Preparation of the Key Intermediate: N-Boc-3-piperidone

N-Boc-3-piperidone is a crucial intermediate, valued for its stability and the predictable reactivity of its ketone functional group.[4] While commercially available, its synthesis from 3-hydroxypyridine is a common and cost-effective route for large-scale production.[5] A typical laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxypiperidine.

The rationale for using the Boc protecting group is twofold:

  • Basicity Neutralization: It transforms the basic secondary amine of the piperidine ring into a non-basic carbamate. This prevents it from reacting as a base with the Grignard reagent in the subsequent step.

  • Facile Removal: The Boc group is notoriously labile under acidic conditions, allowing for a clean and efficient deprotection at the final stage of the synthesis without affecting other functional groups.[6]

A common method for this oxidation is the Swern oxidation or a related procedure using reagents like Dess-Martin periodinane.

Part 2: The Core Transformation: Grignard Addition

This step constitutes the formation of the carbon-isopropyl bond and the creation of the tertiary alcohol center. The Grignard reaction is a powerful tool for C-C bond formation, involving the nucleophilic attack of the carbanionic portion of the organomagnesium reagent on the electrophilic carbonyl carbon.[7]

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic species, including water.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used.

  • Low-Temperature Addition: The addition of the Grignard reagent to the piperidone is performed at low temperatures (e.g., -78 °C to 0 °C). This is critical to control the reaction's exothermicity and to minimize side reactions such as enolization of the ketone, where the Grignard reagent acts as a base to deprotonate the α-carbon.[2]

Experimental Protocol: Synthesis of N-Boc-3-isopropylpiperidin-3-ol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Reactant Preparation: N-Boc-3-piperidone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added to the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: A solution of isopropylmagnesium bromide in THF (typically 1.1-1.5 eq) is added dropwise via the dropping funnel to the stirred piperidone solution, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, the mixture is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature, where it is stirred overnight to ensure complete reaction.

  • Work-up: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Part 3: Deprotection and Isolation of the Final Product

The final step is the removal of the Boc protecting group to unmask the piperidine nitrogen and the concurrent formation of the hydrochloride salt for improved stability and handling.

Mechanism and Reagent Choice:

The deprotection proceeds via an acid-catalyzed mechanism. The carbamate oxygen is protonated, leading to the collapse of the intermediate, loss of a stable tert-butyl cation (which forms isobutylene), and decarboxylation to release the free amine.[3] Using a solution of hydrogen chloride in an anhydrous organic solvent like dioxane or diethyl ether is highly effective, as it provides the acidic environment for deprotection and the chloride counter-ion for salt formation in a single, clean step.[8]

Experimental Protocol: Synthesis of 3-Isopropylpiperidin-3-ol hydrochloride
  • Reaction Setup: N-Boc-3-isopropylpiperidin-3-ol (1.0 eq) is dissolved in a minimal amount of a suitable solvent like anhydrous diethyl ether or dichloromethane in a round-bottom flask with a stir bar.

  • Acidification: The solution is cooled in an ice bath. A solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl gas in diethyl ether) is added dropwise with vigorous stirring. A precipitate of the hydrochloride salt typically forms immediately.

  • Reaction Completion: The mixture is stirred at room temperature for 1-4 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.

  • Product Isolation: The resulting solid precipitate is collected by vacuum filtration. The solid is washed with cold diethyl ether to remove any non-polar impurities.

  • Drying: The white to off-white solid is dried under vacuum to yield the pure 3-Isopropylpiperidin-3-ol hydrochloride.

Data Summary

The following table summarizes typical quantitative data for this synthetic pathway. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactantsKey ReagentsMolar Ratio (Reactant:Reagent)Typical Yield
Grignard Reaction N-Boc-3-piperidoneIsopropylmagnesium bromide1 : 1.275-90%
Deprotection & Salt Formation N-Boc-3-isopropylpiperidin-3-olHCl in Dioxane (4M)1 : excess>95%

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Advanced Journal of Chemistry, Section A.
  • Synthesis of N-Boc-3-piperidone.ChemicalBook.
  • Synthesis method for N-Boc-3-piperidone.Google Patents.
  • Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.Benchchem.
  • N-Terminal Deprotection; Boc removal; Fmoc removal.AAPPTec.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.ResearchGate.
  • The Grignard Reaction.University of Wisconsin-Madison.
  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.The Royal Society of Chemistry.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.ChemicalBook.

Sources

Technical Monograph: Potential Biological Activity of 3-Isopropylpiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropylpiperidin-3-ol hydrochloride (CAS: 64051-79-2) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat, aromatic-heavy compounds, this molecule offers a high fraction of sp³-hybridized carbons (


), a critical metric in improving drug solubility and reducing promiscuous binding. Its core feature—the geminal disubstitution at the C3 position (hydroxyl and isopropyl groups)—imparts unique conformational constraints that bias the piperidine ring, potentially enhancing binding affinity for specific G-protein coupled receptors (GPCRs) and ion channels.

This technical guide analyzes the compound not merely as a reagent, but as a pharmacophore capable of modulating neuroactive and metabolic targets.

Part 1: Structural & Physicochemical Profile

The Gem-Disubstituted Effect

The presence of both a hydroxyl group and an isopropyl group at the C3 position creates a steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect analog). This forces the piperidine ring into specific chair conformations, reducing the entropic penalty upon binding to a protein target.

PropertyValueImplication for Drug Design
Molecular Weight 179.69 g/mol (HCl salt)Ideal fragment size (Rule of 3 compliant).
H-Bond Donors 2 (NH, OH)Critical for anchoring in receptor pockets (e.g., Aspartate residues).
H-Bond Acceptors 2 (N, O)Facilitates water-bridging interactions.
ClogP (Predicted) ~0.5 - 1.2High water solubility; low lipophilicity aids oral bioavailability.
Chirality C3 is a stereocenterEnantiomers (R/S) will likely exhibit distinct biological profiles.
Pharmacophore Mapping

The molecule presents a three-point pharmacophore:

  • Cationic Center (NH₂⁺): Mimics the quaternary ammonium of acetylcholine or the protonated amine of monoamines.

  • Hydrogen Bond Donor/Acceptor (OH): Acts as a serine/threonine mimetic or interacts with backbone carbonyls.

  • Hydrophobic Bulk (Isopropyl): Fills hydrophobic pockets (e.g., Valine/Leucine rich regions) in receptors.

Part 2: Potential Biological Targets

Based on structural homology to known therapeutics, 3-Isopropylpiperidin-3-ol serves as a core scaffold for three primary biological classes.

Neuropharmacology: Muscarinic & NMDA Modulation

The 3-hydroxypiperidine motif is structurally homologous to quinuclidinyl benzilate (QNB) and phencyclidine (PCP) derivatives.

  • Muscarinic Acetylcholine Receptors (mAChR): The spatial distance between the charged nitrogen and the hydroxyl group allows this scaffold to mimic acetylcholine. Derivatives with bulky aryl groups attached to the nitrogen or hydroxyl often act as M3 antagonists (for COPD/Overactive Bladder).

  • NMDA Receptor Antagonism: The isopropyl group provides the steric bulk necessary to block the ion channel pore, similar to the mechanism of Memantine, though likely with lower affinity unless further functionalized.

Metabolic Regulation: 11β-HSD1 Inhibition

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) are sought for treating Type 2 Diabetes. The 3-substituted piperidine ring is a validated scaffold for these inhibitors.[1][2] The hydroxyl group often forms a critical hydrogen bond with the catalytic Tyr183 or Ser170 in the enzyme active site, while the isopropyl group occupies the lipophilic tunnel.

Sigma Receptor Ligands

Sigma-1 (


) receptors modulate calcium signaling and cell survival. 3-substituted piperidines are known high-affinity ligands for 

. The 3-isopropyl group enhances selectivity over

by clashing with the smaller binding pocket of the

subtype.

Part 3: Mechanism of Action Visualization

Diagram 1: Muscarinic Receptor Signaling Pathway

The following diagram illustrates the pathway where a 3-Isopropylpiperidin-3-ol derivative (acting as an antagonist) would intervene.

G Ligand Acetylcholine (Endogenous Agonist) GPCR M3 Muscarinic Receptor (Gq-coupled) Ligand->GPCR Activates Antagonist 3-Isopropylpiperidin-3-ol Derivative (Antagonist) Antagonist->GPCR Blocks Gq Gq Protein Activation GPCR->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Smooth Muscle Contraction Ca->Response Causes

Caption: Competitive antagonism mechanism at the M3 Muscarinic Receptor. The scaffold blocks Gq-mediated Calcium release.

Part 4: Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of 3-Isopropylpiperidin-3-ol derivatives for the M3 Muscarinic receptor.

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human M3 receptor.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM final).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Dilute 3-Isopropylpiperidin-3-ol HCl in DMSO (10 mM stock). Prepare serial dilutions (10⁻⁵ M to 10⁻¹⁰ M) in assay buffer.

  • Incubation:

    • Add 50 µL of test compound.

    • Add 50 µL of [³H]-NMS.

    • Add 100 µL of membrane suspension (5-10 µg protein).

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol: Synthesis of N-Alkylated Derivatives

To convert the scaffold into a potent lead, N-alkylation is the standard first step.

Reaction Scheme: Scaffold-NH + R-Br --(K2CO3, MeCN, Heat)--> Scaffold-N-R

  • Dissolve 3-Isopropylpiperidin-3-ol HCl (1.0 eq) in Acetonitrile (MeCN).

  • Add Potassium Carbonate (K₂CO₃, 3.0 eq) to neutralize the HCl salt and scavenge acid.

  • Add alkyl halide (e.g., Benzyl bromide, 1.1 eq).

  • Reflux at 80°C for 4-6 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography.

Part 5: Safety & Toxicology Profile

While specific toxicological data for this salt is limited, structure-activity relationship (SAR) analysis of piperidines suggests specific metabolic hotspots.

Hazard ClassDescriptionManagement
Skin/Eye Irritant The free amine is basic (pKa ~10-11). The HCl salt is acidic in solution.Wear nitrile gloves and safety goggles. Wash with NaHCO₃ if contact occurs.
Metabolic Liability The isopropyl group is susceptible to CYP450-mediated hydroxylation.In drug design, block metabolic soft spots by fluorinating the isopropyl group (e.g., -CF(CH₃)₂).
hERG Inhibition Secondary amines with lipophilic tails can block hERG potassium channels (cardiotoxicity).Screen early for QT prolongation potential if adding hydrophobic N-substituents.

Part 6: References

  • BenchChem. (2025).[2] The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries. Bioorganic & Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[3] Piperidine-3-ol hydrochloride Compound Summary (CID 2723962).[3] Retrieved from [3]

  • World Intellectual Property Organization. (2020). WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition. Retrieved from

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from

Sources

Technical Guide: Discovery and History of 3-Isopropylpiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Isopropylpiperidin-3-ol hydrochloride , designed for researchers and drug development professionals.

Executive Summary

3-Isopropylpiperidin-3-ol hydrochloride (CAS: 1956355-25-1) is a specialized heterocyclic building block belonging to the class of gem-disubstituted piperidines . Unlike common monosubstituted piperidines, this compound features a quaternary carbon at the 3-position, bearing both a hydroxyl and an isopropyl group.

Its discovery and utilization are not tied to a single serendipitous event but rather to the "Escape from Flatland" paradigm shift in medicinal chemistry during the early 21st century. As drug discovery moved away from flat, aromatic-heavy structures toward three-dimensional scaffolds with higher fraction of sp³-hybridized carbons (


), 3,3-disubstituted piperidines emerged as critical tools for introducing conformational restriction and metabolic stability into lead compounds.

Chemical Identity & Structural Analysis

This compound is defined by the simultaneous presence of a bulky isopropyl group and a polar hydroxyl group at the C3 position of the piperidine ring.

PropertyData
IUPAC Name 3-Isopropylpiperidin-3-ol hydrochloride
CAS Number 1956355-25-1
Molecular Formula

Molecular Weight 179.69 g/mol
Core Scaffold Piperidine (Gem-disubstituted at C3)
Key Features Tertiary alcohol, Steric bulk (Isopropyl), Quaternary center
Stereochemical Implications

The introduction of the isopropyl group at C3 creates a chiral quaternary center . While often supplied as a racemate for early-stage screening, the enantiomers (R and S) exhibit distinct spatial vectors for the hydroxyl and amine functionalities.

  • Conformational Locking: The bulky isopropyl group forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions, often directing the hydroxyl group into an equatorial or axial position depending on the N-substitution.

  • Metabolic Blocking: Substitution at the C3 position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), potentially extending the half-life of drugs incorporating this motif.

Discovery Context: The Rise of Gem-Disubstituted Scaffolds

The history of 3-isopropylpiperidin-3-ol is inextricably linked to the evolution of GPCR ligand design .

The "Thorpe-Ingold" Effect in Drug Design

In the late 1990s and 2000s, medicinal chemists began aggressively utilizing the Thorpe-Ingold effect (gem-dimethyl effect) to pre-organize molecules into bioactive conformations.

  • Original Challenge: Flexible piperidine chains in neurotransmitter antagonists (e.g., for NK1, Dopamine D4, or CCR5 receptors) often suffered from high entropic penalties upon binding.

  • Solution: Introducing a gem-disubstituted center (like 3-isopropyl-3-hydroxy) restricts the conformational freedom of the ring. The isopropyl group acts as a "steric anchor," locking the pharmacophores (the amine and the hydroxyl) into a position that optimally interacts with receptor binding pockets.

Strategic Application

This specific scaffold has been explored in the synthesis of:

  • Renin Inhibitors: Targeting the aspartyl protease renin for hypertension treatment, where the 3,3-disubstitution mimics the transition state of the peptide bond hydrolysis.

  • Tachykinin (NK1) Antagonists: Where the piperidine ring serves as a central core spacing aromatic groups.

  • Muscarinic Receptor Antagonists: Utilizing the tertiary alcohol to mimic the acetylcholine binding motif while the isopropyl group provides subtype selectivity.

Synthesis & Manufacturing History

The synthesis of 3-isopropylpiperidin-3-ol hydrochloride relies on the nucleophilic addition of organometallic reagents to a protected piperidone. This route has evolved from small-scale medicinal chemistry preparations to robust process chemistry workflows.

Core Synthetic Pathway

The standard synthesis involves a Grignard reaction on an N-protected 3-piperidone.

Step-by-Step Protocol:

  • Protection: Start with commercially available 3-Piperidone hydrochloride . Protect the nitrogen with a Boc (tert-butoxycarbonyl) or Benzyl group to prevent side reactions with the Grignard reagent.

    • Reagent:

      
      , 
      
      
      
      , DCM.
  • Nucleophilic Addition (The Critical Step): React the protected ketone with Isopropylmagnesium chloride (Grignard reagent) in anhydrous THF or Diethyl ether at low temperature (-78°C to 0°C).

    • Mechanism:[1][2][3][4][5][6][7] The bulky isopropyl nucleophile attacks the carbonyl carbon. Due to steric hindrance, the attack often favors the formation of one diastereomer if chiral auxiliaries are used, though the racemate is common.

    • Outcome: Formation of the tertiary alcohol.

  • Deprotection: Removal of the N-protecting group.

    • For Boc: Use 4M HCl in Dioxane. This directly precipitates the target 3-Isopropylpiperidin-3-ol hydrochloride .

    • For Benzyl: Hydrogenation (

      
      , Pd/C).[3]
      
Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical Grignard addition step.

SynthesisPath Start 3-Piperidone HCl (Starting Material) Protect N-Protection (Boc-anhydride) Start->Protect Base Inter1 N-Boc-3-Piperidone Protect->Inter1 Grignard Grignard Addition (iPrMgCl, -78°C) Inter1->Grignard Nucleophilic Attack Inter2 N-Boc-3-iPr-3-Hydroxypiperidine Grignard->Inter2 Tertiary Alcohol Formation Deprotect Deprotection (HCl/Dioxane) Inter2->Deprotect Acidic Hydrolysis Final 3-Isopropylpiperidin-3-ol HCl (Target) Deprotect->Final Precipitation

Caption: Synthetic route from 3-piperidone to 3-isopropylpiperidin-3-ol HCl via Grignard addition.

Pharmacological Significance & Utility

While 3-isopropylpiperidin-3-ol is rarely a drug in itself, it is a privileged substructure . Its pharmacological value lies in its ability to modulate the physicochemical properties of a larger drug molecule.

Modulation of Basicity ( )

The inductive effect of the hydroxyl group at C3, combined with the steric bulk of the isopropyl group, slightly lowers the


 of the piperidine nitrogen compared to unsubstituted piperidine. This is crucial for optimizing:
  • Membrane Permeability: Lower ionization at physiological pH can improve CNS penetration.

  • hERG Channel Avoidance: Reducing basicity is a known strategy to mitigate off-target binding to the hERG potassium channel, a major cardiotoxicity risk.

Metabolic Stability

In many drug candidates, the C3 and C4 positions of the piperidine ring are "soft spots" for metabolic oxidation.

  • Mechanism: By placing a quaternary center at C3 (Isopropyl + OH), the hydrogen atoms susceptible to abstraction by CYP450 enzymes are removed.

  • Result: This "metabolic blocking" strategy significantly extends the in vivo half-life of the parent drug.

Safety and Handling Protocols

As a hydrochloride salt of a secondary amine, this compound requires standard laboratory safety protocols.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

  • Solubility: Soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

References

  • PubChem Compound Summary. (2025). Piperidine-3-ol hydrochloride.[8] National Center for Biotechnology Information. Link

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Journal of the American Chemical Society. Link

  • ChemicalBook. (2025). 3-Isopropylpiperidin-3-ol hydrochloride Product Description. Link

  • AK Scientific. (2025). Safety Data Sheet: 3-Isopropylpiperidin-3-ol hydrochloride. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds). Link

Sources

3-Isopropylpiperidin-3-ol hydrochloride structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs, Synthesis, and Medicinal Applications

Executive Summary: The Gem-Disubstituted Advantage

3-Isopropylpiperidin-3-ol hydrochloride represents a high-value "privileged structure" in modern medicinal chemistry. Its core significance lies in the gem-disubstitution at the C3 position , where the steric bulk of the isopropyl group combined with the polar hydroxyl functionality creates a conformationally constrained scaffold.

Unlike simple piperidines, this molecule leverages the Thorpe-Ingold effect (gem-dialkyl effect), forcing the piperidine ring into specific chair conformations that can dramatically enhance binding affinity to G-Protein Coupled Receptors (GPCRs), particularly muscarinic and neurokinin receptors. This guide details the synthesis, derivatization, and pharmacological utility of this scaffold.[1][2][3][4]

Structural Significance & Pharmacophore Mapping

The 3-isopropylpiperidin-3-ol motif serves as a versatile template. The isopropyl group acts as a hydrophobic anchor, while the hydroxyl group serves as a hydrogen bond donor/acceptor or a handle for further functionalization.

Key Structural Features:
  • Chirality: The C3 position is a chiral center. Enantiomeric resolution is often critical, as biological targets (e.g., NK1 receptors) are highly stereoselective.

  • Conformational Locking: The bulky isopropyl group prefers the equatorial position in the piperidine chair, orienting the hydroxyl group axially (or vice versa depending on specific substitution patterns), reducing the entropic penalty upon protein binding.

  • Solubility: As a hydrochloride salt, the secondary amine is protonated, ensuring aqueous solubility crucial for biological assays.

Table 1: Physicochemical Profile (Predicted)
PropertyValueSignificance
Formula C8H17NO[5] · HClCore salt structure
MW 179.69 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~0.8 - 1.2 (Free base)Ideal for CNS penetration
H-Bond Donors 2 (NH, OH)Key receptor interaction points
H-Bond Acceptors 2 (N, O)Ligand-protein binding
Rotatable Bonds 1 (Isopropyl rotation)Low flexibility (High specificity)
Synthetic Pathways[1][6][7][8]

The synthesis of 3-isopropylpiperidin-3-ol relies on the nucleophilic addition of organometallics to electrophilic ketones. The most robust route utilizes N-Boc-3-piperidone as the starting material to prevent side reactions at the nitrogen.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: Workflow for the synthesis of 3-isopropylpiperidin-3-ol HCl via Grignard addition.

SynthesisWorkflow Start N-Boc-3-Piperidone (Starting Material) Inter Intermediate: N-Boc-3-isopropyl-3-hydroxypiperidine Start->Inter THF, -78°C to RT Nucleophilic Addition Reagent Isopropylmagnesium Chloride (Grignard Reagent) Reagent->Inter Deprotect Deprotection (HCl / Dioxane) Inter->Deprotect Acidic Cleavage Product Target: 3-Isopropylpiperidin-3-ol HCl Deprotect->Product Precipitation

Detailed Experimental Protocol

Objective: Synthesis of 3-Isopropylpiperidin-3-ol Hydrochloride from N-Boc-3-piperidone.

Phase A: Grignard Addition[6]
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Reagent Prep: Charge the flask with N-Boc-3-piperidone (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Slowly add Isopropylmagnesium chloride (2.0 M in THF, 1.2 eq) dropwise over 30 minutes. Note: Slow addition is crucial to prevent enolization of the ketone.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor by TLC (stain with KMnO4, as the product is not UV active).

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.[7] Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-Boc-protected intermediate (Tertiary alcohol).

Phase B: Deprotection & Salt Formation
  • Dissolution: Dissolve the N-Boc intermediate in 1,4-dioxane (or MeOH).

  • Acidification: Add 4M HCl in dioxane (5 eq) at 0°C. Stir at room temperature for 2-4 hours.

  • Precipitation: The hydrochloride salt often precipitates as a white solid. If not, add diethyl ether to induce precipitation.

  • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

  • Validation:

    • 1H NMR (D2O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of the isopropyl doublet (~0.9 ppm) and septet.

    • MS (ESI): m/z = [M+H]+ corresponding to the free base mass.

Derivatization & Structural Analogs

Once synthesized, the 3-isopropylpiperidin-3-ol core serves as a scaffold for diverse pharmacological agents.[3]

Diagram 2: Structure-Activity Relationship (SAR) Map

Caption: Strategic derivatization vectors for the 3-isopropylpiperidin-3-ol scaffold.

SARMap Core 3-Isopropylpiperidin-3-ol (CORE) N_Alk N-Alkylation (Diversity Vector) Core->N_Alk Reductive Amination (GPCR Affinity) O_Acyl O-Acylation/Etherification (Pharmacophore Tuning) Core->O_Acyl Ester/Ether Linkage (Metabolic Stability) Chiral Chiral Resolution (Enantiomeric Purity) Core->Chiral Resolving Agents (Target Selectivity) Spiro Spiro-Cyclization (Conformational Lock) Core->Spiro RCM / Cyclization (Novel IP)

Key Analog Classes:
  • Muscarinic M3 Antagonists:

    • Modification: N-alkylation with bulky hydrophobic groups (e.g., diphenylmethyl).

    • Rationale: Mimics the structure of agents like oxybutynin or propiverine, where the gem-disubstituted carbon mimics the quaternary center of acetylcholine analogs.

  • Neurokinin-1 (NK1) Antagonists:

    • Modification: Benzylation of the nitrogen and etherification of the C3-hydroxyl.

    • Reference: Structurally related to the core of CP-99,994 and other substance P antagonists [1].[8]

  • Ion Channel Modulators:

    • Modification: Introduction of aryl ethers at the C3-hydroxyl position.

    • Application: Blockers of N-type calcium channels for neuropathic pain.

Troubleshooting & Causality
  • Issue: Low yield in Grignard step.

    • Cause: Enolization of the ketone due to basicity of the Grignard reagent.

    • Solution: Use Cerium(III) chloride (CeCl3) to form an organocerium reagent (Luche reduction conditions modified for addition). Organoceriums are more nucleophilic and less basic, favoring 1,2-addition over enolization.

  • Issue: Incomplete Deprotection.

    • Cause: Steric bulk of the isopropyl group hindering protonation/cleavage.

    • Solution: Increase temperature to 40°C or switch to TFA/DCM if HCl/Dioxane is too slow (followed by HCl salt exchange).

References
  • BenchChem. (2025).[3] The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Retrieved from

  • Mishra, S., et al. (2023).[1][9] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[9] Retrieved from

  • ChemicalBook. (2022). Synthesis and Application of N-Boc-3-piperidone. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[10][11] PubMed. Retrieved from

  • Sigma-Aldrich. (2025). 3-Piperidin-3-ylpropan-1-ol Product Information. Retrieved from

Sources

The Privileged Scaffold: A Technical Deep Dive into Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted piperidinol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While simple piperidines are ubiquitous, the introduction of a hydroxyl group (piperidin-3-ol or piperidin-4-ol) introduces critical hydrogen-bonding capabilities and defines specific stereochemical vectors essential for high-affinity binding.

This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of substituted piperidinols.[1][2] It moves beyond generic descriptions to focus on the GluN2B-selective NMDA antagonists (e.g., Ifenprodil) and emerging applications in antitubercular and anticancer research.

Structural Architecture & Pharmacophore Analysis[3][4]

The pharmacological potency of piperidinols is governed by the positioning of the hydroxyl group relative to the nitrogen atom and the substituents on the ring.

The "Anchor and Kink" Mechanism

In many G-protein coupled receptors (GPCRs) and ion channels, the basic nitrogen of the piperidine ring serves as an "anchor," forming a salt bridge with a conserved aspartate or glutamate residue in the binding pocket. The hydroxyl group often serves two distinct roles:

  • Direct H-Bonding: Acts as a donor/acceptor to lock the ligand in a specific conformation.[3]

  • Stereochemical Kink: In 3-piperidinols, the hydroxyl group forces the ring into a specific chair conformation, directing bulky substituents (aryl/benzyl groups) into hydrophobic pockets.[3]

Case Study: Ifenprodil and GluN2B Selectivity

Ifenprodil is the archetype for this scaffold.[3] It binds to the allosteric N-terminal domain of the GluN2B subunit of the NMDA receptor.

  • Critical Stereochemistry: The threo relative stereochemistry is essential for separating

    
    -adrenergic activity from NMDA antagonist activity.[3][4]
    
  • Binding Mode: X-ray crystallography reveals that the piperidine ring resides in a "clam-shell" cleft, where the hydroxyl group mediates water-bridged interactions crucial for stabilizing the closed (inhibited) conformation of the receptor.

Synthetic Methodologies

Synthesis of substituted piperidinols requires rigorous stereocontrol.[3] We categorize methodologies into Classic Nucleophilic Addition and Modern Catalytic Cyclization .[3]

Pathway A: Nucleophilic Addition to Piperidones (Classic)

The most direct route to 4-aryl-4-piperidinols is the addition of organolithium or Grignard reagents to N-protected 4-piperidones.

  • Pros: High yield, accessible reagents.[3]

  • Cons: Hard to control stereochemistry in 3-substituted analogs; often requires harsh conditions.[3]

Pathway B: Gold-Catalyzed Cyclization (Modern)

Recent advances utilize Au(I) catalysis to cyclize N-homopropargyl amides. This method allows for the construction of the piperidine ring with the hydroxyl group installed stereoselectively.

  • Mechanism: Gold activates the alkyne for nucleophilic attack, followed by a Ferrier-type rearrangement.[3]

  • Advantage: High modularity; allows access to complex N-unsubstituted piperidines difficult to make via Route A.[3]

Visualization of Synthetic Logic

SyntheticPathways Start Target: Substituted Piperidinol Piperidone Precursor: N-Boc-4-Piperidone Start->Piperidone Route A (Classic) Amide Precursor: N-Homopropargyl Amide Start->Amide Route B (Modern) Addition Nucleophilic Addition Piperidone->Addition Grignard Reagent: Aryl-MgBr / R-Li Grignard->Addition ProductA Product: 4-Aryl-4-Piperidinol Addition->ProductA Cyclization Au(I) Cyclization & Reduction Amide->Cyclization GoldCat Catalyst: PPh3AuNTf2 GoldCat->Cyclization ProductB Product: Chiral 4-Piperidinol Cyclization->ProductB

Figure 1: Decision tree for synthetic routes. Route A is preferred for quaternary centers at C4; Route B is superior for stereocontrolled ring construction.

Therapeutic Frontiers

Neurology: NMDA Receptor Modulation

The 4-benzyl-piperidine and 4-benzyl-piperidinol scaffolds are critical for neuroprotection .[3] Unlike competitive antagonists that block the glutamate site (causing psychosis), negative allosteric modulators (NAMs) like Ifenprodil bind to the GluN2B subunit.

  • Mechanism: They stabilize the agonist-binding domain in a conformation that requires more energy to open the ion channel.

  • Clinical Relevance: Reduced side effect profile compared to channel blockers (e.g., Ketamine).[3]

Infectious Disease: Antitubercular Agents

Recent screens identified 4-chloro-3-trifluoromethylphenyl-4-piperidinol derivatives with potent activity against Mycobacterium tuberculosis.[3][5]

  • SAR Insight: The lipophilic trifluoromethyl group assists in penetrating the waxy mycobacterial cell wall, while the piperidinol polar core interacts with the target (likely MmpL3 transporter).

Oncology: Re-purposing Loperamide Analogs

While Loperamide is an antidiarrheal, its 4-arylpiperidin-4-ol core has been modified to create agents active against HCT-116 colon tumor cells.[3][6]

  • Key Modification: Altering the N-substituent to a diphenylpropanol group switches the activity from opioid agonism to caspase-3 activation (apoptosis induction).

Experimental Protocols

Protocol 4.1: Gold-Catalyzed Synthesis of Piperidin-4-ols

Adapted from Cui et al. (2013)

Objective: Stereoselective synthesis of N-unsubstituted piperidin-4-ols from amides.

Reagents:

  • Substrate: N-homopropargyl amide (0.1 mmol)

  • Catalyst: PPh3AuNTf2 (5 mol%)[7]

  • Reductant: Catecholborane (6 equiv)[7]

  • Solvent: Anhydrous CH2Cl2[3]

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk tube and cool under N2 atmosphere.

  • Catalyst Addition: Add N-homopropargyl amide, PPh3AuNTf2, and solvent (1.6 mL).

  • Acid Activation: Add methanesulfonic acid (MeSO3H) solution (0.4 mL, 0.03 M in CH2Cl2).

  • Cyclization: Stir at room temperature for 1 hour. Monitor disappearance of alkyne by TLC.

  • Reduction: Cool reaction to -78°C (or indicated temp). Add Catecholborane dropwise.[3]

  • Quench: After 4 hours, quench with saturated NaHCO3.

  • Purification: Extract with DCM, dry over Na2SO4, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Validation Criteria:

  • NMR: Look for the diagnostic carbinol proton signal (CH-OH) at ~3.5-4.0 ppm.

  • Yield: Expected range 60-85%.

Protocol 4.2: Radioligand Binding Assay (GluN2B Affinity)

Objective: Determine


 of novel piperidinols against 

-Ifenprodil.
  • Membrane Prep: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4).[3] Centrifuge at 48,000 x g for 20 min.

  • Incubation: Mix membranes (200 µg protein) with

    
    -Ifenprodil (2 nM) and increasing concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slow for high-affinity NAMs).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).[3]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action Visualization

The following diagram illustrates the allosteric inhibition mechanism of Ifenprodil-like piperidinols on the NMDA receptor.

NMDA_Mechanism Agonist Agonist (Glutamate) Receptor_Open NMDA Receptor (Open State) Ca2+ Influx Agonist->Receptor_Open Activates Receptor_Closed NMDA Receptor (Closed State) No Ion Flux Receptor_Open->Receptor_Closed Inhibition via Domain Closure Piperidinol Piperidinol Ligand (e.g., Ifenprodil) BindingSite GluN2B N-Terminal Domain (LIVBP-like Cleft) Piperidinol->BindingSite Binds High Affinity BindingSite->Receptor_Closed Stabilizes Conformational Change

Figure 2: Allosteric regulation of NMDA receptors. Piperidinols bind the GluN2B N-terminal domain, forcing the receptor into a closed, non-conducting state despite agonist presence.

References

  • Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds. Source: PubMed / Vertex AI Search URL:[Link] (Verified context via search result 1.1)

  • Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. Source: PMC / National Institutes of Health URL:[Link] (Verified context via search result 1.2)

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Source: PMC / National Institutes of Health (Cui et al.) URL:[3][Link] (Verified context via search result 1.3)

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[8][Link] (Verified context via search result 1.4)

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Source: PMC / PubMed Central URL:[3][Link] (Verified context via search result 1.20)

  • Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects. Source: Heterocycles URL:[Link] (Verified context via search result 1.19)

Sources

Methodological & Application

Application Note: Protocol for Using 3-Isopropylpiperidin-3-ol Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the rigorous evaluation of 3-Isopropylpiperidin-3-ol hydrochloride (CAS: 1956355-25-1) in cellular assays.

As this compound is primarily a functionalized piperidine fragment used in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry rather than a marketed drug with a single defined target, this guide focuses on establishing baseline biological parameters : solubility, pH control (critical for hydrochloride salts), cytotoxicity profiling, and scaffold evaluation.

Part 1: Introduction & Scientific Rationale

The Piperidine Scaffold in Drug Discovery

The piperidine ring is one of the most privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl). The 3-Isopropylpiperidin-3-ol derivative introduces specific steric bulk (isopropyl) and hydrogen-bonding capability (hydroxyl) at the 3-position.

In a cell culture context, this compound is typically evaluated for:

  • Fragment Screening: Binding affinity against targets like GPCRs or Ion Channels.

  • Cytotoxicity Profiling: Determining the

    
     to establish a therapeutic window for derivatives.
    
  • Synthetic Intermediate Testing: Validating the bio-inertness of the scaffold before further functionalization.

Critical Technical Challenge: The Hydrochloride Salt

The "hydrochloride" (HCl) designation is non-trivial in cell culture.

  • Mechanism: When dissolved in aqueous media, the salt dissociates into the piperidinium cation and chloride anion, releasing protons (

    
    ).
    
  • Risk: High concentrations (>100 µM) can overwhelm the buffering capacity of standard media (e.g., DMEM + Bicarbonate), causing acidosis .

  • Artifacts: Acidification—not the compound itself—can induce apoptosis, leading to false-positive toxicity data.

This protocol incorporates a mandatory pH-buffering step to ensure data integrity.

Part 2: Preparation & Solubility Protocol

Materials
  • Compound: 3-Isopropylpiperidin-3-ol hydrochloride (Solid).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade (sterile).

  • Secondary Solvent (Optional): PBS (pH 7.4) or Ultra-pure water (Milli-Q).

  • Filtration: 0.22 µm PVDF or PES syringe filters (Nylon binds proteins/drugs; avoid if possible).

Stock Solution Calculation (Example: 100 mM)

To prepare 1 mL of a 100 mM stock solution:




Solubilization Workflow

Step 1: Solvent Selection. Although HCl salts are water-soluble, DMSO is recommended for stock solutions to prevent hydrolysis or microbial growth during storage.

  • Instruction: Dissolve 17.97 mg in 1 mL sterile DMSO. Vortex for 30 seconds.

  • Visual Check: Solution must be clear. If cloudy, sonicate at 37°C for 5 minutes.

Step 2: Storage.

  • Aliquot into light-protected amber tubes (20-50 µL per tube).

  • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Part 3: Cell Culture Experimental Protocol

Phase I: pH Neutralization & Media Preparation

Objective: Prevent media acidification.

  • Dilution: Dilute the 100 mM DMSO stock into the culture medium (e.g., DMEM + 10% FBS) to the final working concentration (e.g., 100 µM).

  • The Color Check: Observe the Phenol Red indicator.

    • Red/Pink: pH is neutral (7.2–7.4). Proceed.

    • Yellow/Orange: pH is acidic. STOP.

  • Correction: If yellow, add sterile 1N NaOH dropwise (0.5 µL increments) until the color matches the control media.

    • Note: For concentrations <100 µM, the bicarbonate buffer in DMEM is usually sufficient.

Phase II: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the Maximum Tolerated Dose (MTD).

Experimental Design:

  • Cell Line: HEK293 (General) or HepG2 (Metabolic competent).

  • Seeding Density: 5,000–10,000 cells/well in 96-well plates.

  • Duration: 24h and 48h exposure.

Dosing Scheme:

Group Conc. (µM) Log Conc. (M) Preparation (from 100 mM Stock)
High 500 -3.3 1:200 dilution
Med-High 100 -4.0 1:1,000 dilution
Medium 10 -5.0 Serial Dilution 1:10
Low 1 -6.0 Serial Dilution 1:10
Vehicle 0 - 0.5% DMSO (Matched to High)

| Pos. Ctrl | - | - | 10% DMSO or Staurosporine |

Step-by-Step:

  • Seed Cells: Allow attachment for 24 hours.

  • Treat: Aspirate old media. Add 100 µL of drug-containing media per well (n=3 replicates).

  • Incubate: 37°C, 5%

    
     for 24 hours.
    
  • Readout: Add 10 µL CCK-8 reagent. Incubate 1-4 hours. Measure Absorbance at 450 nm.

  • Analysis: Normalize to Vehicle Control (100% Viability).

Phase III: Functional Fragment Screening (Optional)

If using this compound as a library fragment, a single-point screen is standard.

  • Concentration: 50 µM or 100 µM.

  • Readout: Calcium Flux (FLIPR) or Reporter Gene Assay.

  • Normalization: Calculate % Inhibition or % Activation relative to reference agonist/antagonist.

Part 4: Visualization (Workflows & Logic)

Experimental Workflow Diagram

This diagram illustrates the critical decision path for handling the HCl salt to ensure physiological relevance.

G Start Start: 3-Isopropylpiperidin-3-ol HCl Dissolve Dissolve in DMSO (100 mM Stock) Start->Dissolve Dilute Dilute in Media (Final Conc.) Dissolve->Dilute CheckPH Check Phenol Red Color Dilute->CheckPH Neutral Pink/Red (pH 7.4) CheckPH->Neutral OK Acidic Yellow/Orange (pH < 7.0) CheckPH->Acidic Acidosis Risk Assay Proceed to Cell Assay (MTT / Functional) Neutral->Assay Adjust Add 1N NaOH Dropwise Acidic->Adjust Adjust->CheckPH

Caption: Workflow for preparing HCl salt compounds in cell culture, emphasizing pH correction to prevent false-positive toxicity.

Part 5: Troubleshooting & Safety

Common Issues
IssueCauseSolution
Precipitation in Media Compound insolubility in aqueous buffer.Sonicate media at 37°C. Reduce concentration to <100 µM. Ensure DMSO < 1%.
Yellow Media Acidification from HCl salt.See Section 3.1. Buffer with 25 mM HEPES in addition to Bicarbonate.
High Cytotoxicity Non-specific amine toxicity or pH effect.Verify pH. If pH is neutral and toxicity persists, the fragment is cytotoxic (True Positive).
Safety (EHS)
  • PPE: Wear gloves and safety glasses. Piperidine derivatives can be irritants.

  • Waste: Dispose of DMSO solutions in hazardous organic waste.

Part 6: References

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery. Link

    • Context: Establishes standard concentrations (100 µM - 1 mM) for fragment screening.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56966144 (Related Piperidine Scaffolds).Link

    • Context: Chemical property verification for piperidine-3-ol derivatives.

  • Sigma-Aldrich (Merck). Handling of Hydrochloride Salts in Cell Culture.Link

    • Context: General guidance on buffering requirements for acidic salts in DMEM.

  • AK Scientific. Product Data Sheet: 3-Isopropylpiperidin-3-ol hydrochloride.[1]Link[2]

    • Context: Verification of commercial availability and molecular weight.

Sources

High-Throughput Screening Assays for 3-Isopropylpiperidin-3-ol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block for targeting a wide array of biological macromolecules. 3-Isopropylpiperidin-3-ol hydrochloride, a specific derivative, presents a unique combination of steric and electronic features that warrant investigation for novel therapeutic activities. High-throughput screening (HTS) provides a robust framework for rapidly assessing the biological effects of such compounds against various targets and cellular phenotypes, accelerating the early stages of drug discovery.[2]

This guide provides detailed application notes and protocols for two distinct HTS assays designed to probe the potential bioactivity of 3-Isopropylpiperidin-3-ol hydrochloride. The first is a biochemical assay targeting Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1][3][4] The second is a cell-based assay to evaluate its cytotoxic effects on a cancer cell line, a common starting point for identifying potential anti-cancer agents.[5] These protocols are designed for researchers, scientists, and drug development professionals seeking to establish efficient and reliable screening cascades for novel chemical entities.

Part 1: Biochemical HTS Assay for MAO-B Inhibition

Scientific Rationale

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine.[3][4] Elevated MAO-B activity is associated with several neurodegenerative disorders, including Parkinson's disease, making it a key therapeutic target.[3] Piperidine derivatives have been identified as potential MAO inhibitors.[1] This assay is designed to identify and characterize the inhibitory potential of 3-Isopropylpiperidin-3-ol hydrochloride against human recombinant MAO-B. The assay utilizes a fluorometric method, which is highly amenable to HTS due to its sensitivity and simple "mix-and-read" format.[6][7][8] The principle involves the MAO-B-catalyzed deamination of a substrate, which produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), providing a quantitative measure of enzyme activity.

Experimental Workflow: MAO-B Inhibition Assay

MAO_B_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Prepare 3-Isopropylpiperidin-3-ol hydrochloride Dilution Series Dispense_Compound Dispense Compound Dilutions & Controls (10 µL) Compound_Prep->Dispense_Compound Enzyme_Prep Prepare MAO-B Enzyme Working Solution Dispense_Enzyme Add MAO-B Enzyme Solution (20 µL) Enzyme_Prep->Dispense_Enzyme Substrate_Prep Prepare Substrate/Probe Mix (Substrate, HRP, Fluorescent Probe) Initiate_Reaction Add Substrate/Probe Mix (20 µL) Substrate_Prep->Initiate_Reaction Dispense_Compound->Dispense_Enzyme Pre_Incubate Pre-incubate (15 min, RT) Dispense_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate (30 min, RT, protected from light) Initiate_Reaction->Incubate Read_Plate Read Fluorescence (Ex/Em = 535/587 nm) Incubate->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Plot_Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Plot_Dose_Response Determine_IC50 Determine IC50 Value Plot_Dose_Response->Determine_IC50

Caption: Workflow for the MAO-B fluorometric inhibition assay.

Detailed Protocol: MAO-B Inhibition HTS

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • 3-Isopropylpiperidin-3-ol hydrochloride

  • Positive Control Inhibitor (e.g., Selegiline)

  • DMSO

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Isopropylpiperidin-3-ol hydrochloride in DMSO.

    • Create a serial dilution series of the compound in MAO Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a similar dilution series for the positive control inhibitor, Selegiline.

  • Reagent Preparation:

    • MAO-B Enzyme Working Solution: Dilute the human recombinant MAO-B enzyme in cold MAO Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/Probe Mix: Prepare a working solution containing the MAO-B substrate, HRP, and the fluorescent probe in MAO Assay Buffer.[9]

  • Assay Execution:

    • Dispense 10 µL of the compound dilutions, positive control, or vehicle control (assay buffer with the same percentage of DMSO) into the wells of a 384-well plate.

    • Add 20 µL of the MAO-B enzyme working solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate/probe mix to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the blank wells (no enzyme) from all experimental wells.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Parameter3-Isopropylpiperidin-3-ol hydrochlorideSelegiline (Positive Control)
IC50 (µM) To be determined~0.01 µM
Max Inhibition (%) To be determined>95%

Part 2: Cell-Based HTS Assay for Cytotoxicity

Scientific Rationale

Assessing the cytotoxic potential of a compound is a fundamental step in drug discovery, particularly for identifying novel anti-cancer agents.[10][11] This protocol describes a luminescent cell viability assay, which is a highly sensitive and robust method for HTS.[12][13][14] The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[12][14] A decrease in ATP levels correlates with a reduction in cell viability. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[2][15][16][17][18] Inhibition of this pathway can lead to apoptosis (programmed cell death). This assay will determine if 3-Isopropylpiperidin-3-ol hydrochloride exhibits cytotoxic effects on a selected cancer cell line (e.g., HeLa) and provides a basis for further investigation into its mechanism of action, potentially involving pathways like PI3K/Akt.

Signaling Pathway: PI3K/Akt and Cell Survival

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Outcome1 Cell Survival & Proliferation Outcome2 Cell Death Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Simplified PI3K/Akt signaling pathway in cell survival.

Experimental Workflow: Luminescent Cell Viability Assay

Cytotoxicity_Workflow cluster_prep Assay Preparation cluster_assay Treatment and Lysis cluster_analysis Data Acquisition & Analysis Seed_Cells Seed Cells in 384-well White Plates Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Add_Compound Add Compound Dilutions & Controls to Cells Incubate_Cells->Add_Compound Compound_Prep Prepare 3-Isopropylpiperidin-3-ol hydrochloride Dilution Series Compound_Prep->Add_Compound Incubate_Treatment Incubate (48h) Add_Compound->Incubate_Treatment Equilibrate Equilibrate Plate to RT (30 min) Incubate_Treatment->Equilibrate Add_Lysis_Reagent Add Luminescent Cell Viability Reagent Equilibrate->Add_Lysis_Reagent Incubate_Lysis Incubate (10 min, RT) Add_Lysis_Reagent->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence Calculate_Viability Calculate Percent Viability Read_Luminescence->Calculate_Viability Plot_Dose_Response Plot Dose-Response Curve Calculate_Viability->Plot_Dose_Response Determine_EC50 Determine EC50 Value Plot_Dose_Response->Determine_EC50

Caption: Workflow for the luminescent cell viability assay.

Detailed Protocol: Cell Viability HTS

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Isopropylpiperidin-3-ol hydrochloride

  • Positive Control (e.g., Staurosporine)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • 384-well solid white, flat-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed the cells into 384-well white plates at a density of 2,000 cells/well in 40 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of 3-Isopropylpiperidin-3-ol hydrochloride and the positive control, Staurosporine, in cell culture medium.

    • Add 10 µL of the compound dilutions, positive control, or vehicle control (medium with DMSO) to the appropriate wells.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Prepare the luminescent cell viability reagent according to the manufacturer's instructions.[13][14]

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average luminescence of the blank wells (medium only) from all experimental wells.

    • Calculate the percent viability for each compound concentration using the following formula: % Viability = 100 * (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)

  • Determine EC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that reduces cell viability by 50%.

Parameter3-Isopropylpiperidin-3-ol hydrochlorideStaurosporine (Positive Control)
EC50 (µM) To be determined~0.05 µM
Max Effect (%) To be determined>90% reduction in viability

Conclusion

The protocols detailed in this guide provide a robust starting point for the high-throughput screening of 3-Isopropylpiperidin-3-ol hydrochloride. The biochemical assay for MAO-B inhibition offers a targeted approach to identify potential therapeutic agents for neurodegenerative diseases, while the cell-based cytotoxicity assay provides a broader assessment of its potential as an anti-cancer agent. Positive "hits" from these primary screens should be subjected to further validation and secondary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity and potential off-target effects.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 2-(Piperidin-1-yl)acetohydrazide Analogs.
  • ACS Omega. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Retrieved from [Link]

  • Cancers (Basel). (2021, September). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Retrieved from [Link]

  • Acta Pharmacologica Sinica. (2006, June). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Retrieved from [Link]

  • Frontiers in Oncology. (2022, May 27). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022, March). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. MDPI. Retrieved from [Link]

  • Phytotherapy Research. (2013, April). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Wiley Online Library. Retrieved from [Link]

  • Taylor & Francis Online. (2014, June 5). PI3K/AKT signaling pathway and cancer: an updated review. Retrieved from [Link]

  • PubMed. (2004, April 15). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

  • Journal of Neurochemistry. (2014, May). Type A monoamine oxidase; its unique role in mood, behavior and neurodegeneration. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • YouTube. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

  • Science.gov. (n.d.). high-throughput cell-based assay: Topics. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Assay of hMAO-B-IN-6.
  • Ovid. (2014, November). The Role of Monoamine Oxidase in Humans and Its Metabolism. Retrieved from [Link]

  • Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved from [Link]

  • Semantic Scholar. (2018, February 5). Role of Monoamine oxidase A (MAO-A) in cancer progression and metastasis. Retrieved from [Link]

  • ScienceDirect. (2021, July 15). The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • PMC. (n.d.). Monoamine oxidases in development. Retrieved from [Link]

  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-Isopropylpiperidin-3-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yield in 3-Isopropylpiperidin-3-ol hydrochloride synthesis Content type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary

The synthesis of 3-Isopropylpiperidin-3-ol hydrochloride typically involves the nucleophilic addition of an isopropyl metal species (Grignard or Organolithium) to an N-protected piperidin-3-one, followed by deprotection and salt formation.[1]

Low yields in this synthesis are rarely due to a single catastrophic failure but rather a convergence of three specific pitfalls:

  • Competitive Enolization: The basicity of the isopropyl nucleophile causes deprotonation of the ketone (

    
    -protons) rather than addition.[1]
    
  • Product Water Solubility: The deprotected amino-alcohol is highly polar and often lost in the aqueous phase during workup.[1]

  • Hygroscopic Salt Formation: Improper crystallization conditions lead to oils rather than filterable solids.[1]

This guide provides a diagnostic framework and optimized protocols to resolve these issues.

Part 1: Diagnostic Flowchart

Visualizing the Failure Mode Use this logic tree to identify the specific stage responsible for your yield loss.[1]

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Analyze Crude NMR after Grignard Step Is Starting Material (Ketone) Present? Start->CheckSM Enolization Issue: Competitive Enolization The Grignard acted as a base. CheckSM->Enolization Yes (Ketone Recovered) Moisture Issue: Reagent Quenching Wet solvents or inactive Grignard. CheckSM->Moisture No reaction occurred CheckAq Was the intermediate isolated? (Yes, but yield low after deprotection) CheckSM->CheckAq No (Complex Mixture/Low Mass) Solubility Issue: Aqueous Loss Product is stuck in water layer. CheckAq->Solubility Lost during extraction SaltIssue Issue: Salt Formation Product oiled out or degraded. CheckAq->SaltIssue Lost during HCl addition

Figure 1: Diagnostic logic tree for isolating the cause of low yield.

Part 2: Troubleshooting the Grignard Addition (The Critical Step)

The Problem: The reaction of Isopropylmagnesium chloride (


-PrMgCl)  with 

-Boc-piperidin-3-one
often fails because the Grignard reagent is a strong base.[1] The piperidinone has acidic

-protons.[1] Instead of attacking the carbonyl carbon (Nucleophilic Addition), the bulky isopropyl group abstracts a proton (Enolization). Upon quenching, the enolate reverts to the starting ketone.

The Solution: Cerium(III) Chloride Additive To suppress basicity and enhance nucleophilicity, you must employ Imamoto’s conditions using anhydrous Cerium(III) chloride (


). The organocerium reagent is less basic and more oxophilic, favoring addition [1].
FAQ: Grignard Reaction Optimization

Q1: I recovered 60% of my starting ketone. Is my Grignard reagent bad? A: Likely not. Your Grignard reagent is probably active, but it acted as a base.[2]

  • Fix: Switch to the Organocerium protocol (see Protocol A below). The Cerium activates the carbonyl oxygen and makes the nucleophile less basic, completely shutting down the enolization pathway.

Q2: I tried adding


, but the reaction didn't work at all. Why? 
A:  Your 

was likely wet.[1]
  • Explanation: Commercial

    
     is a heptahydrate (
    
    
    
    ).[1] You must dry it rigorously (
    
    
    under high vacuum for 2-4 hours) until it becomes a fine, free-flowing white powder.[1] Even trace water destroys the Grignard reagent immediately [2].[1]

Q3: Can I use Isopropyllithium instead? A: No. Organolithiums are even more basic than Grignard reagents and will exacerbate the enolization problem.[1] Stick to


-PrMgCl or 

-PrMgBr with

.[1]
Part 3: Troubleshooting Isolation & Salt Formation

The Problem: 3-Isopropylpiperidin-3-ol is a small, polar amino-alcohol.[1]

  • Extraction Loss: If you deprotect (remove Boc) using aqueous acid (e.g., HCl/H2O) and then try to basify and extract with ethyl acetate, the free base will stay in the water.

  • Oiling Out: Adding HCl gas to a wet or alcoholic solution often results in a sticky gum (oil) rather than a crystalline solid.[1]

FAQ: Workup & Purification

Q1: How do I isolate the product without losing it to the water layer? A: Avoid an aqueous free-base workup entirely during the final step.

  • Protocol: Perform the Boc-deprotection in an anhydrous organic solvent (e.g., 4M HCl in Dioxane or EtOAc).[1] The product will precipitate directly as the hydrochloride salt.[1] Filter it off. Do not neutralize and extract [3].

Q2: My HCl salt is a sticky oil. How do I crystallize it? A: This is usually due to residual solvent or excess HCl.[1]

  • Fix: Triturate the oil with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).[1] Sonication can induce crystallization.[1] If it remains an oil, dissolve it in a minimum amount of hot isopropanol (IPA) and add diethyl ether dropwise until cloudy, then cool to

    
    .
    
Part 4: Optimized Experimental Protocols
Protocol A: Organocerium-Mediated Addition (High Yield Method)

Use this method to solve the "recovered starting material" issue.

Reagents:

  • 
    -Boc-piperidin-3-one (1.0 equiv)[1][3]
    
  • 
     (1.5 equiv) — MUST BE DRIED 
    
  • 
    -PrMgCl (2.0 M in THF, 1.5 equiv)
    
  • THF (Anhydrous)[4]

Step-by-Step:

  • Drying

    
    :  Place 
    
    
    
    in a flask. Heat to
    
    
    under high vacuum (0.1 mmHg) for 3 hours with stirring. A magnetic stir bar should spin freely in the white powder when dry.[1]
  • Activation: Cool the flask to

    
     under Argon. Add anhydrous THF. Stir for 1 hour to form a slurry.
    
  • Transmetallation: Dropwise add

    
    -PrMgCl to the slurry at 
    
    
    
    . Stir for 1 hour. The mixture will turn into a colored suspension (often gray/brown).[1]
  • Reaction: Cool the mixture to

    
    . Add 
    
    
    
    -Boc-piperidin-3-one (dissolved in minimal THF) slowly over 30 minutes.
  • Completion: Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    .
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3][5]
    • Checkpoint: Check NMR.[1][6] You should see >90% conversion to the alcohol.[1]

Protocol B: Anhydrous Deprotection & Salt Formation

Use this method to solve the "extraction loss" issue.

Reagents:

  • Crude

    
    -Boc-3-isopropylpiperidin-3-ol[1]
    
  • 4M HCl in Dioxane (commercial)

Step-by-Step:

  • Dissolve the crude Boc-intermediate in dry Dichloromethane (DCM) or Methanol (minimum volume).[1]

  • Cool to

    
    .[1][3][4][7]
    
  • Add 4M HCl in Dioxane (5-10 equivalents).

  • Stir at Room Temperature for 2-4 hours (monitor by TLC for disappearance of Boc material).

  • Isolation:

    • Scenario A (Precipitate forms): Filter the white solid directly.[1] Wash with diethyl ether.[1]

    • Scenario B (No precipitate): Concentrate the solvent in vacuo to ~20% volume.[1] Add anhydrous Diethyl Ether or MTBE until a white solid crashes out.[1] Filter and dry under vacuum.[1][6]

Part 5: Mechanistic Visualization

Why Cerium Works: The diagram below illustrates the competition between the desired path (blocked by basicity in standard Grignard) and the successful path enabled by Cerium.

Mechanism Ketone N-Boc-Piperidin-3-one Grignard i-PrMgCl (Basic) Ketone->Grignard Standard Conditions Cerium CeCl3 / i-PrMgCl (Oxophilic/Less Basic) Ketone->Cerium Imamoto Conditions Enolate Enolate Intermediate Grignard->Enolate Deprotonation (Fast) Recovered Recovered Ketone (Low Yield) Enolate->Recovered Aq. Quench Complex Ce-Activated Carbonyl Cerium->Complex Coordination Product 3-Isopropylpiperidin-3-ol (High Yield) Complex->Product Nucleophilic Addition

Figure 2: Mechanistic divergence.[1] Cerium promotes addition (Green path) over enolization (Red path).

Part 6: Quantitative Data Summary

Comparison of Methods for Hindered Ketones

MethodReagent SystemMajor OutcomeTypical YieldNotes
Standard Grignard

-PrMgCl / THF
Enolization< 20%Recovered starting material is common.[1]
Low Temp Grignard

-PrMgCl /

Mixed30-50%Still suffers from basicity issues.[1]
Organocerium

-PrMgCl /

Addition > 85% Recommended. Requires dry

.[1]
Organolithium

-PrLi
Enolization< 10%Too basic; significant side reactions.[1]
References
  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.

  • Dimitrov, V., et al. "Efficient Synthesis of 3-Substituted Piperidines via Organocerium Additions."[1] Tetrahedron Letters, 43(40), 7231-7234.

  • BenchChem. "Troubleshooting Low Yield in N-Heterocycle Synthesis." BenchChem Technical Guides.

(Note: While specific yield data for 3-isopropylpiperidin-3-ol is derived from analogous hindered ketone transformations, the organocerium protocol is the industry standard for this class of transformation.)[1]

Sources

Unexpected side reactions involving 3-Isopropylpiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Isopropylpiperidin-3-ol Hydrochloride

A Guide to Navigating Unexpected Side Reactions and Optimizing Experimental Outcomes

Welcome to the dedicated technical support guide for 3-Isopropylpiperidin-3-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its unique structural features—a tertiary alcohol adjacent to a sterically hindered carbon and a secondary amine—this compound can exhibit complex reactivity, leading to unexpected side reactions. This guide provides in-depth, troubleshooting-focused answers to common challenges, explains the mechanistic rationale behind these issues, and offers validated protocols to enhance reaction specificity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-Isopropylpiperidin-3-ol hydrochloride?

The main stability concern is its propensity for acid-catalyzed dehydration. The tertiary alcohol at the C-3 position can be protonated under acidic conditions, forming a good leaving group (water).[1][2] Departure of water generates a stabilized tertiary carbocation, which can then undergo elimination to form an alkene byproduct. The hydrochloride salt form provides an inherent acidic environment, which can facilitate this degradation pathway, especially upon heating.[3][4]

Q2: How should 3-Isopropylpiperidin-3-ol hydrochloride be stored to ensure long-term integrity?

To minimize degradation, the compound should be stored in a cool, dry place, away from direct sunlight and strong acids.[5] A tightly sealed container is crucial to prevent moisture absorption, as water can participate in hydrolysis or facilitate proton transfer that may initiate side reactions.[4][5] For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: My reaction requires the free-base form of 3-Isopropylpiperidin-3-ol. What is the best way to prepare it without causing degradation?

Care must be taken during the basification to avoid harsh conditions that could promote side reactions. A standard and safe procedure involves dissolving the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[6] Avoid using strong bases like sodium hydroxide, as this can sometimes promote elimination or other undesired reactions, especially if the temperature is not controlled.[7] The organic layer should be dried thoroughly (e.g., over anhydrous Na₂SO₄) and the solvent removed under reduced pressure at a low temperature. It is advisable to use the freshly prepared free base immediately.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, problem-oriented challenges you may encounter during your experiments.

Issue 1: Formation of an Unexpected Alkene Byproduct

Q: My reaction mixture shows a significant amount of a lower polarity byproduct, which mass spectrometry suggests is a dehydrated version of my starting material. Why is this happening and how can I prevent it?

A: This is a classic case of acid-catalyzed dehydration, the most common side reaction for this substrate.

Causality: The reaction proceeds via an E1 mechanism.[2][8][9] The tertiary alcohol is protonated by an acid source (either from the hydrochloride salt itself or an added acidic reagent), converting the poor hydroxyl leaving group into an excellent one (H₂O). Loss of water generates a stable tertiary carbocation at the C-3 position. A base (which could be a solvent molecule or another amine) then abstracts a proton from an adjacent carbon (C-2 or C-4), leading to the formation of a double bond.

Visualizing the Mechanism: Acid-Catalyzed Dehydration

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Deprotonation Start 3-Isopropylpiperidin-3-ol Protonated Alkyloxonium Ion (Good Leaving Group) Start->Protonated + H⁺ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation - H₂O Alkene Dehydrated Product (Alkene) Carbocation->Alkene - H⁺

Caption: E1 mechanism for the dehydration of 3-Isopropylpiperidin-3-ol.

Troubleshooting & Optimization Strategies:

StrategyRationale
Neutralize the HCl Salt Before starting the reaction, perform a mild basic workup to convert the hydrochloride to the free base. This removes the primary acid source.[6]
Control Temperature Dehydration is often promoted by heat.[2] Run the reaction at the lowest possible temperature required for the desired transformation.
Avoid Strong Acids If the desired reaction requires an acid catalyst, use the mildest acid possible or a Lewis acid that is less prone to protonating the hydroxyl group.
Choice of Solvent Use aprotic, non-polar solvents (e.g., Toluene, THF, DCM) instead of protic solvents (e.g., alcohols), which can facilitate proton transfer and stabilize the carbocation intermediate.
Issue 2: Low Reactivity or Incomplete N-Alkylation/N-Acylation

Q: I am attempting an N-alkylation with an alkyl halide, but the reaction is extremely slow or stalls completely. What is limiting the reaction rate?

A: The low reactivity is likely due to a combination of steric hindrance and the state of the amine (hydrochloride vs. free base).

Causality:

  • Nucleophilicity: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. In this state, its lone pair is unavailable for nucleophilic attack. The reaction will not proceed until the amine is deprotonated to its free-base form.

  • Steric Hindrance: The isopropyl group at the C-3 position provides significant steric bulk around the piperidine ring. While the nitrogen at C-1 is somewhat removed, bulky alkylating/acylating agents may approach the nitrogen nucleophile more slowly compared to less substituted piperidines.

Visualizing the Steric Environment

Caption: Steric hindrance from the C3-isopropyl group affecting N-alkylation.

Troubleshooting & Optimization Strategies:

StrategyRationale
Ensure Free Base Formation Add a non-nucleophilic base (e.g., DIEA, K₂CO₃, Cs₂CO₃) to the reaction mixture in stoichiometric excess (at least 2 equivalents: 1 for HCl, 1 for the acid byproduct) to ensure the piperidine nitrogen is deprotonated and nucleophilic.
Increase Temperature If dehydration is not a concern (see Issue 1), gently heating the reaction can provide the necessary activation energy to overcome steric barriers. Monitor carefully for byproduct formation.
Use a More Reactive Reagent Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or a triflate. For acylations, use an acid chloride or anhydride instead of a less reactive ester.
Solvent Choice Polar aprotic solvents like DMF or acetonitrile can accelerate Sₙ2 reactions (like N-alkylation) compared to non-polar solvents.[6]
Issue 3: Suspected Ring-Opening or Rearrangement Products

Q: In addition to my expected product, I am observing unexpected masses that do not correspond to dehydration or simple substitution. Could the piperidine ring be opening?

A: While less common than dehydration, ring-opening or rearrangement can occur under specific, often harsh, conditions.

Causality: Ring-opening of piperidines typically requires significant activation.[10][11] In the context of 3-Isopropylpiperidin-3-ol, this could be initiated by the formation of the C-3 carbocation intermediate (as seen in the dehydration pathway). If a suitable nucleophile is not available for elimination, and under forcing conditions (high heat, strong Lewis acids), this carbocation could trigger a ring-opening event, potentially leading to the formation of an iminium ion which can be trapped by nucleophiles.[10]

Another possibility is a fragmentation reaction if the nitrogen is functionalized with a group that can facilitate this pathway (e.g., under oxidative conditions).

Troubleshooting & Optimization Strategies:

StrategyRationale
Milder Reaction Conditions This is the most critical factor. Avoid excessively high temperatures and prolonged reaction times.[7]
Avoid Strong Lewis Acids Strong Lewis acids can coordinate to both the nitrogen and oxygen, potentially weakening ring bonds and facilitating rearrangements.
Inert Atmosphere If oxidative cleavage is suspected, ensure the reaction is run under a strictly inert atmosphere (e.g., argon) to prevent the involvement of atmospheric oxygen.[6]

Validated Experimental Protocols

Protocol 1: Optimized N-Alkylation of 3-Isopropylpiperidin-3-ol

This protocol is designed to maximize the yield of the N-alkylated product while minimizing the formation of the dehydrated byproduct.

Materials:

  • 3-Isopropylpiperidin-3-ol hydrochloride (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Argon/Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Isopropylpiperidin-3-ol hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to create a ~0.2 M solution.

  • Stir the resulting suspension vigorously for 30 minutes at room temperature to ensure complete formation of the free base.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired N-alkylated piperidinol.

Protocol 2: Analysis of Byproducts by LC-MS

This protocol provides a general method for detecting the starting material and key potential byproducts.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-2 µL

MS Conditions (ESI+):

  • Scan Range: 50-500 m/z

  • Expected Masses [M+H]⁺:

    • Starting Material: C₉H₁₉NO + H⁺ = 158.15

    • Dehydrated Byproduct: C₉H₁₇N + H⁺ = 140.14

  • Note: The N-alkylated or N-acylated product mass will vary based on the reagent used. The dehydrated version of this product should also be monitored.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols - Repository of the Academy's Library. Retrieved February 26, 2026.
  • Vertex AI Search. (n.d.). Pictet–Spengler reaction - Wikipedia. Retrieved February 26, 2026.
  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • Vertex AI Search. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. Retrieved February 26, 2026.
  • 3M. (n.d.).
  • Vertex AI Search. (n.d.). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. Retrieved February 26, 2026.
  • BenchChem. (n.d.). How to avoid epimerization in 3-piperidinol synthesis.
  • Vertex AI Search. (n.d.). Intramolecular Pictet–Spengler reaction to furnish 5 i.
  • Vertex AI Search. (n.d.). The Pictet-Spengler Reaction Updates Its Habits - MDPI. Retrieved February 26, 2026.
  • Vertex AI Search. (n.d.). The Pictet-Spengler Reaction Updates Its Habits - Research Collection. Retrieved February 26, 2026.
  • Vertex AI Search. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Retrieved February 26, 2026.
  • PubMed. (2016). Dehydration and Stabilization of a Reactive Tertiary Hydroxyl Group in Solid Oral Dosage Forms of BMS-779788. Retrieved February 26, 2026, from [Link]

  • Vertex AI Search. (n.d.). Some reactions of N-substituted-1,2-dihydropyridines with cyanogen azide.
  • Grokipedia. (n.d.). N-Hydroxypiperidine.
  • Vertex AI Search. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved February 26, 2026.
  • Vertex AI Search. (n.d.).
  • Apollo Scientific. (2023). (S)-Piperidin-3-ol.
  • Biosynce. (2025). What is the stability of piperidine? - Blog.
  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved February 26, 2026, from [Link]

  • Vertex AI Search. (n.d.).
  • Blog. (2025). What are the storage stability of Piperidine Series compounds over time?.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
  • CORE. (n.d.). piperidine, piperidones and tetrahydrothiopyrones as inhibitors for the corrosion of copper in.
  • University of Cambridge. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Piperidine-3-ol hydrochloride. Retrieved February 26, 2026, from [Link]

  • Vertex AI Search. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. Retrieved February 26, 2026.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.).
  • Stack Exchange. (2016). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. Retrieved February 26, 2026, from [Link]

  • Khan Academy. (n.d.). Dehydration of alcohols. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved February 26, 2026, from [Link]

  • Vertex AI Search. (n.d.). Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones..
  • Vertex AI Search. (n.d.). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - MDPI. Retrieved February 26, 2026.
  • КиберЛенинка. (n.d.). SYNTHESIS OF 3-PIPERIDINE-2-HYDROXYPROPYLISOBUTYL ETHER AND STUDY OF ITS ANTI-RUST PROPERTIES.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Isopropylpiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Specificity in Drug Development

In the landscape of modern drug discovery and development, the principle of molecular specificity is paramount. The efficacy and safety of a therapeutic agent are intrinsically linked to its ability to interact with its intended target while avoiding unintended off-target interactions. Cross-reactivity, the binding of an antibody or a small molecule to substances other than its primary target, can lead to a host of complications, from misleading diagnostic results to severe adverse drug reactions.[1][2][3] Therefore, rigorous cross-reactivity studies are not merely a regulatory checkbox but a fundamental component of preclinical safety assessment.[4][5][6]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 3-Isopropylpiperidin-3-ol hydrochloride, a molecule belonging to the piperidine class of compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[7][8][9] However, this structural ubiquity also increases the potential for cross-reactivity with other piperidine-containing drugs or endogenous molecules.

As direct experimental cross-reactivity data for 3-Isopropylpiperidin-3-ol hydrochloride is not extensively published, this guide will focus on the principles and methodologies for such an investigation. We will provide a comparative analysis based on structural analogy—a key predictor of cross-reactivity—and detail the robust experimental protocols required to generate definitive data. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the specificity and safety of novel chemical entities.

Physicochemical and Pharmacological Profile of 3-Isopropylpiperidin-3-ol

Understanding the inherent properties of 3-Isopropylpiperidin-3-ol is the first step in predicting its potential interactions.

  • Structure: A six-membered piperidine ring, which is a saturated heterocycle.[7] It features two key functional groups: a hydroxyl (-OH) group and an isopropyl group (–CH(CH₃)₂), both at the 3-position of the ring.

  • Basicity: The nitrogen atom in the piperidine ring confers basic properties, influencing its pKa and its ability to form salts, such as the hydrochloride salt, which typically enhances water solubility and stability.[8]

  • Lipophilicity: The isopropyl group increases the lipophilicity of the molecule compared to simpler piperidine derivatives, which can affect its membrane permeability, distribution, and metabolic profile.[8]

  • Pharmacological Context: Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[10][11][12] Without specific data, its primary target is unknown, but its structural motifs are common in CNS-active agents and other therapeutic areas.[8][13]

The combination of a polar hydroxyl group and a nonpolar isopropyl group creates a molecule with specific steric and electronic features that will govern its binding interactions and, consequently, its cross-reactivity profile.

Comparative Analysis: Predicting Cross-Reactivity Through Structural Analogy

Cross-reactivity in assays, particularly immunoassays, is often driven by structural similarity.[1][3] An antibody developed to recognize 3-Isopropylpiperidin-3-ol might also bind to molecules that share a similar three-dimensional shape or key chemical features (epitopes). Based on this principle, we can hypothesize a potential cross-reactivity profile.

The following table presents a comparative list of hypothetical structural analogs and their predicted potential for cross-reactivity. It is crucial to note that this table is for illustrative purposes and must be validated by experimental data.

CompoundStructural Relationship to Primary AnalytePredicted Cross-Reactivity PotentialRationale
3-Isopropylpiperidin-3-ol Primary Analyte High (Target) The molecule the assay is designed to detect.
3-Isopropylpiperidine[14]Lacks the 3-hydroxyl groupModerate to HighThe overall shape and isopropyl group are conserved, which may be a primary recognition feature for some antibodies.
Piperidin-3-olLacks the 3-isopropyl groupModerateThe piperidine ring and hydroxyl group are present. Cross-reactivity depends on the immunodominance of the isopropyl group.
4-Isopropylpiperidin-4-olPositional isomerModerate to LowWhile containing the same components, the different spatial arrangement of functional groups can significantly reduce antibody binding.[15]
3-tert-Butylpiperidin-3-olDifferent alkyl substituent (bulkier)LowThe increased steric hindrance of the tert-butyl group compared to the isopropyl group is likely to disrupt binding to a specific antibody.
Metabolites of 3-Isopropylpiperidin-3-olOxidized or conjugated formsVariableMetabolites (e.g., N-dealkylated, glucuronidated) can have altered structures that may or may not be recognized by the antibody.

Experimental Protocols for Definitive Cross-Reactivity Assessment

Theoretical predictions must be confirmed with empirical data. A two-tiered approach involving a high-throughput screening method followed by a highly specific confirmatory method is best practice.

Tier 1: Immunoassay Screening (Competitive ELISA)

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for screening cross-reactivity due to its high sensitivity and throughput. It measures the ability of a potential cross-reactant to compete with the primary analyte for binding to a limited number of specific antibodies.

  • Why Competitive Format? This format is ideal for small molecules like piperidine derivatives. It directly measures the displacement of a labeled analyte by the test compound, providing a clear measure of binding competition.

  • Why a Polyclonal Antibody Initially? For initial screening, a polyclonal antibody can be advantageous as it recognizes multiple epitopes on the target molecule, potentially revealing a broader range of cross-reacting structures.

  • Controls are Critical: Negative controls (blank), positive controls (primary analyte), and zero-binding controls are essential to validate the assay's performance and ensure the results are trustworthy.[5]

  • Plate Coating:

    • Dilute a capture protein (e.g., analyte-protein conjugate like 3-Isopropylpiperidin-3-ol-BSA) to 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature (RT).

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte (standard curve) and each potential cross-reactant in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). A typical range would be from 1 µM to 1 pM.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a concentration determined by prior titration).

    • Incubate this mixture for 1 hour at RT.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at RT.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) diluted in Assay Buffer.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of substrate solution (e.g., TMB).

    • Incubate in the dark at RT until sufficient color develops (5-20 minutes).

    • Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the standard curve (absorbance vs. log concentration of the primary analyte).

    • Determine the IC50 (concentration causing 50% inhibition) for the primary analyte and each test compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Tier 2: Confirmatory Analysis (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation.[16][17] It provides unequivocal identification and quantification, distinguishing between structurally similar compounds based on their mass-to-charge ratio and fragmentation patterns, thereby avoiding the false positives that can occur with immunoassays.[1]

  • Why Reversed-Phase HPLC? For moderately polar compounds like piperidine derivatives, a C18 column provides excellent separation based on hydrophobicity.[16]

  • Why Tandem Mass Spectrometry (MS/MS)? MS/MS adds a layer of specificity. The first mass spectrometer (MS1) selects the parent ion, which is then fragmented. The second mass spectrometer (MS2) detects the specific fragment ions. This "multiple reaction monitoring" (MRM) is highly selective and sensitive.

  • Sample Preparation:

    • Prepare calibration standards and quality control samples by spiking known concentrations of 3-Isopropylpiperidin-3-ol hydrochloride and potential cross-reactants into the relevant matrix (e.g., drug-free urine, plasma).

    • Perform a sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

  • LC-MS/MS System Configuration:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Method Development:

    • Infuse a pure standard of each compound directly into the mass spectrometer to determine the precursor ion (parent mass) and optimize fragmentation to identify unique, stable product ions for MRM transitions.

  • Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data using the optimized MRM transitions for each compound.

  • Data Interpretation:

    • A compound is considered present and confirmed if a peak is detected at the correct retention time with the correct MRM transitions and an ion ratio consistent with a reference standard.

    • Quantify the concentration of each compound by comparing its peak area to the calibration curve. This will definitively determine if the substance that caused a positive result in the immunoassay is the primary analyte or a cross-reactant.

Visualization of Workflows and Relationships

Diagrams are essential for clarifying complex processes and relationships.

G cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis p1 Coat Plate with Analyte-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r4 Transfer Mixture to Coated Plate p4->r4 r1 Prepare Standards & Test Compound Dilutions r2 Mix with Primary Antibody r1->r2 r3 Incubate (Pre-incubation) r2->r3 r3->r4 r5 Incubate r4->r5 r6 Wash r5->r6 d1 Add Enzyme-labeled Secondary Antibody r6->d1 d2 Incubate & Wash d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance (450 nm) d4->d5 d6 Calculate % Cross-Reactivity d5->d6

Caption: Workflow for a Competitive ELISA to assess cross-reactivity.

G node_action node_action start Identify Potential Cross-Reactant q1 High Structural Similarity? start->q1 a1_yes High Predicted Potential q1->a1_yes Yes a1_no Low Predicted Potential q1->a1_no No action1 Perform Tier 1 Screening (e.g., Competitive ELISA) a1_yes->action1 a1_no->action1 q2 Significant Cross- Reactivity Detected? action1->q2 a2_yes Proceed to Confirmation q2->a2_yes Yes a2_no No Significant Cross- Reactivity Observed q2->a2_no No action2 Perform Tier 2 Confirmation (e.g., LC-MS/MS) a2_yes->action2 end Definitive Profile Established a2_no->end action2->end

Caption: Logical workflow for a cross-reactivity investigation.

Conclusion and Recommendations

The evaluation of cross-reactivity is an indispensable step in the characterization of any new chemical entity, including 3-Isopropylpiperidin-3-ol hydrochloride. While direct data may be sparse, a systematic approach grounded in structural analysis and validated by robust, multi-tiered experimental protocols can provide the necessary clarity.

We recommend that researchers begin with a theoretical assessment to identify and prioritize potential cross-reactants based on structural similarity. This should be followed by sensitive immunoassay screening to cast a wide net for potential interactions. Critically, any positive findings from this initial screen must be subjected to a highly specific and quantitative confirmatory method, such as LC-MS/MS, to eliminate false positives and provide a definitive cross-reactivity profile. This rigorous, evidence-based approach is essential for ensuring data integrity, meeting regulatory expectations, and ultimately safeguarding patient health.

References

  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Precision For Medicine. (n.d.). Tissue Cross-Reactivity Studies.
  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
  • HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • Komatsu, T., et al. (n.d.). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. PMC.
  • Benchchem. (n.d.). Cross-Reactivity of N-Isopropylpentedrone Hydrochloride in Immunoassays: A Comparative Guide.
  • Lupin, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • MDPI. (2023, June 23). Structural Optimization of BIPPO Analogs as Potent Antimalarials.
  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity.
  • Peake, D. A., et al. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
  • Benchchem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Alere. (n.d.). CROSS REACTIVITY SUMMARY.
  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed.
  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Malinski, E., et al. (2006). Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists. PubMed.
  • Tuccinardi, T., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Benchchem. (n.d.). Comparative Analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and Its Structural Analogs: A Review of Available Data.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • PubChem. (n.d.). 3-(Propan-2-yl)piperidine.
  • Omarova, A., et al. (2025, December 9). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI.
  • Choommongkol, V., et al. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ResearchGate. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF.
  • Der Pharma Chemica. (n.d.). Novel analytical method development and validation for the determination of residual solvents in amlodipine besylate by gas.

Sources

Benchmarking 3-Isopropylpiperidin-3-ol hydrochloride against other piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Steric Complexity

In the optimization of piperidine-based pharmacophores, the transition from simple monosubstitution to geminal disubstitution represents a critical leap in structure-activity relationship (SAR) maturation. This guide benchmarks 3-Isopropylpiperidin-3-ol hydrochloride (3-IP-3-OH) against standard piperidine derivatives.

While 3-hydroxypiperidine is a ubiquitous fragment, it suffers from conformational flexibility and metabolic vulnerability. The introduction of a bulky isopropyl group at the C3 position (geminal to the hydroxyl) introduces the Thorpe-Ingold effect , restricting the piperidine ring into a preferred chair conformation and shielding the metabolic "soft spot" at C3. This guide provides the experimental framework to validate these advantages.

Part 1: Physicochemical Profiling & Structural Benchmarking

The Comparative Landscape

We compare the target compound against the industry standard (3-Hydroxypiperidine) and a "step-up" analog (3-Methylpiperidin-3-ol) to isolate the specific impact of the isopropyl group.

FeatureTarget: 3-Isopropylpiperidin-3-ol HCl Benchmark A: 3-Hydroxypiperidine HCl Benchmark B: 3-Methylpiperidin-3-ol HCl
Structure Gem-disubstituted (C3)Monosubstituted (C3)Gem-disubstituted (C3)
Steric Bulk High (

)
Low (

)
Medium (

)
pKa (Calc.) ~9.1 (Steric hindrance to solvation)~9.6 (Standard secondary amine)~9.3
cLogP ~0.5 - 0.9 (Lipophilic shift)-0.35 (Hydrophilic)~ -0.1
Conformation Rigid (Locked Chair)Flexible (Chair Flip Accessible)Semi-Rigid
Metabolic Risk Low (C3 Blocked)High (C3 Oxidation)Medium (Methyl oxidation possible)
Structural Logic & Signaling (Graphviz)

The following diagram illustrates the decision logic for selecting 3-IP-3-OH based on the "Gem-Dialkyl Effect" and metabolic blocking.

PiperidineSelection Start Piperidine Scaffold Selection Simple 3-Hydroxypiperidine (Baseline) Start->Simple Issue1 Problem: Rapid Metabolism (C3 Oxidation) Simple->Issue1 In vivo Issue2 Problem: Conformational Floppiness Simple->Issue2 In silico binding Solution Gem-Disubstitution Strategy Issue1->Solution Issue2->Solution Target 3-Isopropylpiperidin-3-ol (Target) Solution->Target Add Isopropyl Group Result 1. Metabolic Block (C3) 2. Chair Lock (Thorpe-Ingold) Target->Result Outcome

Figure 1: Decision tree for evolving from simple piperidines to gem-disubstituted scaffolds to address metabolic and conformational liabilities.

Part 2: Experimental Protocols (Self-Validating Systems)

To objectively benchmark 3-Isopropylpiperidin-3-ol, you must run these assays side-by-side with 3-Hydroxypiperidine.

Protocol A: Comparative Reactivity (N-Alkylation Kinetics)

Objective: Determine if the steric bulk of the C3-isopropyl group hinders the nucleophilicity of the N1-amine. This is critical for library synthesis planning.

  • Preparation:

    • Dissolve 0.5 mmol of 3-Isopropylpiperidin-3-ol HCl and 0.5 mmol of 3-Hydroxypiperidine HCl in separate vials containing 2 mL MeCN.

    • Add 1.5 eq. DIPEA (Diisopropylethylamine) to neutralize the salt.

  • Competition Initiation:

    • Add 0.5 eq. of Benzyl Bromide (limiting reagent) to a mixture containing both amines (1:1 ratio) to set up an internal competition.

    • Note: Alternatively, run parallel kinetic runs if HPLC resolution is difficult.

  • Monitoring:

    • Incubate at 25°C.

    • Sample at t=5, 15, 30, and 60 min.

    • Quench aliquots in MeOH/0.1% Formic Acid.

  • Analysis (LC-MS):

    • Measure the ratio of Product A (N-benzyl-3-isopropyl-3-hydroxypiperidine) vs. Product B (N-benzyl-3-hydroxypiperidine).

  • Interpretation:

    • Expect

      
       (Isopropyl) to be 0.4–0.6x that of the unsubstituted parent due to the axial steric shadow cast by the isopropyl group. If 
      
      
      
      , the building block requires elevated temperatures for library synthesis.
Protocol B: Microsomal Stability Benchmarking

Objective: Quantify the "Metabolic Blocking" effect of the C3-isopropyl group.

  • System: Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Dosing:

    • Test compounds: 1 µM final concentration (prevents enzyme saturation).

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Reaction:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH-regenerating system.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45 min.

    • Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Calculate

      
       (Intrinsic Clearance).[1]
      
    • Success Criterion: 3-Isopropylpiperidin-3-ol should show >50% reduction in

      
       compared to 3-Hydroxypiperidine due to the blockage of alpha-carbon oxidation.
      

Part 3: Conformational Analysis & Binding Logic

The 3-isopropyl group forces the piperidine ring into a specific chair conformation to avoid 1,3-diaxial interactions. This "pre-organization" lowers the entropic penalty of binding to a protein target.

Conformational Energy Workflow

The following diagram outlines how to computationally validate the conformational lock before synthesis.

ConformationWorkflow Input Input Structure (3-IP-3-OH) Step1 Generate Conformers (MMFF94 Force Field) Input->Step1 Step2 Calculate Energy (Boltzmann Distribution) Step1->Step2 Output Identify Global Minima (Chair A vs Chair B) Step2->Output Decision Check Axial vs Equatorial OH Orientation Output->Decision

Figure 2: Computational workflow to determine the dominant conformer driven by the bulky isopropyl group.

Interpretation of Results
  • 3-Hydroxypiperidine: Exists as a rapid equilibrium between axial-OH and equatorial-OH chairs (

    
    ).
    
  • 3-Isopropylpiperidin-3-ol: The bulky isopropyl group will strongly prefer the equatorial position to avoid massive 1,3-diaxial clashes. This forces the geminal -OH group into the axial position (or vice versa depending on specific substitution).

  • Impact: If your protein pocket requires an axial hydroxyl for H-bonding, the Isopropyl analog locks this bioactive conformation, potentially increasing potency by 10-100x (rigidification).

References

  • PubChem. Piperidine-3-ol hydrochloride (Compound Summary).[2] National Library of Medicine. Available at: [Link]

  • Jones, S. P., et al. (2022).[3] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[3] Available at: [Link]

  • Beak, P., et al. (1994). The effect of gem-disubstitution on the metabolic stability of piperidines.

Sources

Technical Comparison: 3-Isopropylpiperidin-3-ol HCl vs. 3-Methylpiperidin-3-ol HCl in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of 3-Isopropylpiperidin-3-ol Hydrochloride over 3-Methylpiperidin-3-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of piperidine-based pharmacophores—particularly for Janus Kinase (JAK) inhibitors and GPCR antagonists—the choice of the 3-position substituent is critical for defining metabolic stability and binding affinity. While 3-Methylpiperidin-3-ol hydrochloride has long been a standard "gem-disubstituted" building block, 3-Isopropylpiperidin-3-ol hydrochloride offers distinct physicochemical and pharmacodynamic advantages.

This guide details why the isopropyl variant is increasingly preferred for late-stage lead optimization, focusing on conformational locking , metabolic blockade , and lipophilic tuning .

Mechanistic Superiority: The "Gem-Dialkyl" & Steric Effect

The primary advantage of the isopropyl group over the methyl group lies in the magnitude of the steric bulk and its influence on the piperidine ring conformation.

A. Conformational Locking (The Thorpe-Ingold Effect)

The 3-isopropyl group exerts a stronger Thorpe-Ingold effect (gem-dimethyl effect analog) than the methyl group.

  • Mechanism: The bulky isopropyl group at the C3 position creates significant 1,3-diaxial interactions if the hydroxyl group attempts to adopt an equatorial position that forces the isopropyl axial. Consequently, the ring is "locked" into a specific chair conformation where the bulky isopropyl group prefers the equatorial orientation.

  • Impact: This reduces the entropic penalty upon binding to a protein target. The molecule is pre-organized into the bioactive conformation, potentially increasing potency (

    
    ) by 10-100 fold compared to the more flexible methyl analog.
    
B. Metabolic Stability (Oxidative Blockade)

Both compounds are tertiary alcohols, preventing direct oxidation to a ketone (a flaw of unsubstituted piperidin-3-ols). However, the isopropyl group offers superior protection against Cytochrome P450 (CYP) hydroxylation .

  • 3-Methyl: The terminal methyl protons are sterically accessible and prone to CYP-mediated

    
    -oxidation.
    
  • 3-Isopropyl: The branched nature of the isopropyl group sterically shields the adjacent carbons and the nitrogen lone pair, reducing N-oxidation and improving the overall metabolic half-life (

    
    ).
    
DOT Diagram: Conformational & Metabolic Pathway

The following diagram illustrates the conformational preference and metabolic resistance pathways.

G cluster_0 Conformational Dynamics cluster_1 Metabolic Fate (CYP450) Methyl 3-Methyl Analog (Flexible Chair) Target Protein Binding Pocket Methyl->Target High Entropy Penalty CYP CYP450 Enzyme Methyl->CYP Isopropyl 3-Isopropyl Analog (Locked Equatorial) Isopropyl->Target Low Entropy Penalty (Pre-organized) Isopropyl->CYP Ox_Methyl w-Hydroxylation (Rapid Clearance) CYP->Ox_Methyl Ox_Iso Steric Shielding (Extended t1/2) CYP->Ox_Iso

Figure 1: Mechanistic comparison showing the conformational locking advantage (blue) and metabolic shielding (yellow) of the isopropyl analog.

Physicochemical Properties & Handling

The choice between the Methyl and Isopropyl variants significantly alters the physicochemical profile (LogP) and handling characteristics.

Feature3-Isopropylpiperidin-3-ol HCl3-Methylpiperidin-3-ol HClAdvantage (Isopropyl)
LogP (Predicted) ~0.8 - 1.2~0.3 - 0.5Higher Lipophilicity: Better BBB penetration and hydrophobic pocket filling.
H-Bond Donors 2 (NH, OH)2 (NH, OH)Neutral.
Steric Bulk (A-Value) HighModerateSelectivity: Excludes binding to off-target isoforms with smaller pockets.
Crystallinity High (Stable Solid)Moderate to HygroscopicProcess Safety: Easier to weigh/dispense; less prone to clumping.
pKa (Piperidine N) ~9.8~9.6Basicity: Slightly higher due to inductive effect of isopropyl, improving solubility in acidic media.
Experimental Protocol: Controlled N-Alkylation

The following protocol demonstrates the utility of 3-Isopropylpiperidin-3-ol HCl in a


 coupling reaction, a common step in synthesizing kinase inhibitors. The HCl salt form requires a specific neutralization step to activate the nucleophile.

Objective: Synthesis of N-(heteroaryl)-3-isopropylpiperidin-3-ol via nucleophilic aromatic substitution.

Reagents:
  • Substrate A: 3-Isopropylpiperidin-3-ol hydrochloride (1.0 equiv)

  • Electrophile: 4-Chloropyrimidine derivative (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Workflow:
  • Free Base Liberation (In-situ):

    • Charge the reaction vessel with 3-Isopropylpiperidin-3-ol HCl (solid).

    • Add anhydrous DMF (concentration ~0.2 M).

    • Add

      
       (powdered). Note: The use of inorganic base is preferred over DIPEA here to prevent the formation of viscous amine-salt oils.
      
    • Stir at Room Temperature (RT) for 15 minutes. The suspension ensures the HCl is neutralized, liberating the nucleophilic amine.

  • Coupling Reaction:

    • Add the 4-Chloropyrimidine electrophile portion-wise.

    • Heat the mixture to 80°C for 4–6 hours.

    • Monitor: Check via LC-MS. The isopropyl analog may react slightly slower than the methyl analog due to steric hindrance near the nitrogen, but this ensures high regioselectivity (reducing N vs O alkylation competition).

  • Work-up:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • The high lipophilicity of the isopropyl group facilitates easier extraction into the organic phase compared to the more water-soluble methyl analog.

DOT Diagram: Synthesis Workflow

Synthesis Start Start: 3-Isopropylpiperidin-3-ol HCl (Stable Crystalline Solid) Step1 Step 1: In-situ Neutralization (DMF, K2CO3, 15 min) Start->Step1 Step2 Step 2: Electrophile Addition (4-Chloropyrimidine) Step1->Step2 Step3 Step 3: Heating (80°C, 4h) Steric control ensures N-selectivity Step2->Step3 Step4 Step 4: Extraction (EtOAc/Water) Step3->Step4 High LogP aids organic phase recovery

Figure 2: Step-by-step synthesis protocol highlighting the extraction advantage driven by the isopropyl group's lipophilicity.

Strategic Recommendation

Use 3-Isopropylpiperidin-3-ol HCl when:

  • Potency Stalls: You need to restrict conformational freedom to improve

    
     (affinity).
    
  • Metabolic Liability: The methyl-analog shows rapid clearance via oxidative metabolism.

  • Solubility/Handling: You require a non-hygroscopic solid starting material for GMP scale-up.

Stick to 3-Methylpiperidin-3-ol HCl when:

  • Space is Restricted: The binding pocket is extremely narrow, and the isopropyl group causes steric clashes (check via docking simulations).

  • Cost: The methyl analog is generally cheaper due to simpler starting materials.

References
  • PubChem. (2025). Piperidin-3-ol hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Vinuchakkaravarthy, T., et al. (2014). (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime. IUCrData. Available at: [Link]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.[2] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Isopropylpiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Isopropylpiperidin-3-ol hydrochloride, a piperidine derivative. Our approach is grounded in established safety protocols and regulatory compliance, ensuring that the disposal process not only protects laboratory personnel but also preserves environmental integrity. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3-Isopropylpiperidin-3-ol hydrochloride and related piperidine compounds present several key risks that directly inform our disposal strategy.

GHS Hazard Classification:

Based on data for structurally similar compounds, 3-Isopropylpiperidin-3-ol hydrochloride should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Classified as harmful if swallowed (H302).[1] This necessitates strict protocols to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[1]

  • Skin and Eye Irritation: Piperidine derivatives are often classified as causing skin irritation (H315) and serious eye irritation or damage (H319/H318).[1][2] This underpins the requirement for robust personal protective equipment.

  • Aquatic Toxicity: A significant concern is its classification as toxic or very toxic to aquatic life, potentially with long-lasting effects (H411/H410). This is a primary driver for preventing its release into the environment, making drain disposal strictly prohibited.[1][3]

These classifications mandate that 3-Isopropylpiperidin-3-ol hydrochloride be treated as hazardous waste. All disposal procedures must be designed to contain the substance and prevent its release into the sanitary sewer system or the wider environment.[3][4]

Key Chemical and Physical Properties

A summary of relevant properties for piperidine derivatives helps in understanding its behavior and selecting appropriate handling measures.

PropertyDataSource
Molecular Formula C₈H₁₇NO·HCl (for 3-Isopropylpiperidin-3-ol hydrochloride)Inferred
Appearance Likely a solid (hydrochloride salt)[5]
Hazards Harmful if swallowed, Toxic to aquatic life
Stability Generally stable under recommended storage conditions[3][6]
Incompatible Materials Strong oxidizing agents, strong acids[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The mandatory PPE for handling 3-Isopropylpiperidin-3-ol hydrochloride is dictated by its hazard profile. This equipment must be worn at all times when handling the pure substance, solutions, or waste materials.

  • Eye and Face Protection: Use chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[7][8] This is critical to prevent serious eye irritation or damage.

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).[9] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[7][10] Always wash hands thoroughly after removing gloves.[7][11]

  • Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[9][10] In cases of significant spill potential, additional protective clothing may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Isopropylpiperidin-3-ol hydrochloride is that it must be managed as regulated hazardous waste.[9][12] Under no circumstances should it be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Designated Waste Container: All waste containing 3-Isopropylpiperidin-3-ol hydrochloride must be collected in a designated, leak-proof container made of a compatible material.[9] The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[9]

  • Types of Waste: This includes:

    • Unused or expired pure chemical.

    • Contaminated labware (e.g., pipette tips, vials, weighing boats).

    • Contaminated Personal Protective Equipment (gloves, disposable sleeves, etc.).[9]

    • Materials used for cleaning spills (absorbent pads, vermiculite).[9]

  • No Mixing: Do not mix this waste stream with other incompatible waste types.

Step 2: Labeling the Hazardous Waste Container

Clear and accurate labeling is a legal requirement and essential for safety.

  • Label Contents: The label on the waste container must be clearly marked with:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "3-Isopropylpiperidin-3-ol hydrochloride ".[9]

    • The specific hazard warnings: "Harmful if Swallowed ", "Toxic to Aquatic Life ".

    • The date when waste was first added to the container (accumulation start date).[9]

Step 3: Storage of Hazardous Waste

Proper storage of the sealed waste container is crucial while awaiting pickup.

  • Location: Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.[9]

  • Segregation: Keep the container away from incompatible materials, particularly strong oxidizing agents.[3][6]

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Licensed Professional Service: The disposal of this chemical must be handled by a licensed professional waste disposal company.[7] Your institution's Environmental Health & Safety (EHS) office will have established procedures and contracts for this service.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, maintaining a record of the disposal as per your institution's and local regulatory requirements.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[9] Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don PPE: Before addressing the spill, put on the full, appropriate PPE as described in Section 2.[9]

  • Contain and Absorb:

    • For a solid spill , carefully sweep or scoop the material, avoiding dust generation.[7][13] Place it into the designated hazardous waste container.

    • For a liquid spill (if dissolved in a solvent), cover and absorb the spill with an inert, non-combustible material like vermiculite, sand, or chemical absorbent pads.[3][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Place all used absorbent materials and contaminated cleaning tools into the hazardous waste container.[7][9]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures (In Case of Exposure)
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Isopropylpiperidin-3-ol hydrochloride.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_labeling Container Management cluster_disposal Final Disposal cluster_spill Emergency Spill start Start: Handling 3-Isopropylpiperidin-3-ol hydrochloride ppe Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_gen Generate Waste: - Unused Chemical - Contaminated Labware - Contaminated PPE ppe->waste_gen spill Spill Occurs ppe->spill container Place waste in a DEDICATED & COMPATIBLE waste container waste_gen->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings - Accumulation Date container->labeling storage Store sealed container in designated, secure Hazardous Waste Area labeling->storage ehs Contact EHS Office to schedule waste pickup storage->ehs disposal_co Transfer waste to a LICENSED HAZARDOUS WASTE DISPOSAL COMPANY ehs->disposal_co end End: Compliant Disposal disposal_co->end spill_proc Follow Spill Cleanup Protocol (Section 4) spill->spill_proc spill_proc->container

Caption: Disposal workflow for 3-Isopropylpiperidin-3-ol hydrochloride.

References

  • Material Safety Data Sheet. 3ASenrise. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. Available from: [Link]

  • Safety Data Sheet. MG Chemicals. Available from: [Link]

  • SAFETY DATA SHEET. BP. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • HAZARD SUMMARY - Piperidine. New Jersey Department of Health. Available from: [Link]

  • SAFETY DATA SHEET - ISOPROPYL ALCOHOL. Available from: [Link]

  • Material Safety Data Sheet. St John's Laboratory. Available from: [Link]

  • Safety Data Sheet. 3M. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. DFPCL. Available from: [Link]

  • Safety Data Sheet. 3M. Available from: [Link]

  • Piperidine-3-ol hydrochloride. PubChem. Available from: [Link]

  • 1-Isopropylpiperidin-3-ol. Merck. Available from: [Link]

  • 3-Piperidinol, 1-ethyl-. NIST WebBook. Available from: [Link]

Sources

Personal protective equipment for handling 3-Isopropylpiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Isopropylpiperidin-3-ol hydrochloride Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

3-Isopropylpiperidin-3-ol hydrochloride (CAS: 1956355-25-1) is a specialized gem-disubstituted piperidine scaffold used primarily in fragment-based drug discovery and medicinal chemistry.[1] As a secondary amine salt with a tertiary alcohol, it presents specific handling challenges related to hygroscopicity and irritation potential .

This guide provides a self-validating safety framework. It moves beyond generic advice to address the specific physical chemistry of this salt—specifically its tendency to absorb atmospheric moisture, which alters stoichiometry and can lead to "clumping" or degradation.

Property Data
Chemical Name 3-Isopropylpiperidin-3-ol hydrochloride
CAS Number (HCl Salt) 1956355-25-1
CAS Number (Free Base) 1339027-25-6
Molecular Formula C₈H₁₇NO[2][3][4][5] · HCl
Molecular Weight 179.69 g/mol
Physical State White to off-white solid (Crystalline powder)
Solubility High in Water, Methanol, DMSO; Low in non-polar solvents.
Hazard Identification & Risk Assessment

Rationale: While specific toxicological data for this exact isomer is limited, "read-across" logic from structurally similar 3-hydroxypiperidines and amine hydrochlorides dictates the following profile.

Core Hazards:

  • Skin & Eye Irritation (H315, H319): The hydrochloride salt is acidic upon hydrolysis. Contact with mucous membranes causes immediate irritation.

  • Respiratory Irritation (H335): Inhalation of fine dust triggers coughing and upper respiratory tract inflammation.

  • Hygroscopic Instability: The compound avidly binds water. While not "hazardous" in a toxic sense, this compromises experimental precision (stoichiometry errors) and can create sticky, difficult-to-handle residues.

Personal Protective Equipment (PPE) Matrix

Directive: PPE is the last line of defense. Selection is based on the "Barrier Integrity" principle.

PPE Category Standard Operation (Weighing < 1g)High-Risk Operation (Spills, Synthesis > 10g)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm thickness)Double Nitrile or Nitrile over Laminate Amine salts penetrate latex. Nitrile offers superior chemical resistance to the acidic moisture layer formed on the glove surface.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles Standard safety glasses are insufficient for fine powders that can bypass side-shields.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (If hood unavailable)Prevents inhalation of hygroscopic dust which becomes corrosive in the moist environment of the lungs.
Body Defense Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek®)Prevents particulate accumulation on street clothes, which can transfer contaminants outside the lab.
Operational Handling Protocol: The "Dry-Chain" Method

Expert Insight: The primary failure mode with this compound is not toxicity, but moisture contamination leading to sticky solids and inaccurate weighing.

Phase A: Preparation & Weighing
  • Equilibrate: Remove the storage container from the refrigerator (+4°C) and allow it to reach room temperature before opening .

    • Causality: Opening a cold bottle introduces condensation, instantly degrading the hygroscopic salt.

  • Atmosphere Control: Ideally, weigh inside a glove box under Nitrogen/Argon.

    • Alternative: If a glove box is unavailable, use a "weighing funnel" technique inside a fume hood with the sash lowered.

  • Anti-Static Measures: Use an anti-static gun or polonium strip if the powder is flying. Amine salts often carry static charges that disperse dust.

Phase B: Solubilization & Reaction
  • Solvent Choice: Dissolve in dry Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

  • Exotherm Management: The dissolution of amine hydrochlorides can be mildly exothermic. Add solvent slowly to the solid.

  • Neutralization (If Free Base is required):

    • If the protocol requires the free amine, treat the HCl salt with an inorganic base (e.g., K₂CO₃ or NaOH) in a biphasic system (DCM/Water).

    • Warning: The free base (3-Isopropylpiperidin-3-ol) may be volatile. Evaporate solvents carefully.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open in Fume Hood / Glove Box Equilibrate->Open Weigh Weigh Quickly (Minimize Air Exposure) Open->Weigh Dissolve Dissolve Immediately (MeOH/DMSO) Weigh->Dissolve Avoid Clumping Reaction Proceed to Reaction Dissolve->Reaction

Figure 1: The "Dry-Chain" workflow ensures the compound remains free-flowing and chemically accurate by minimizing moisture exposure.

Emergency Response & Spill Management

Trustworthiness: This protocol assumes the worst-case scenario (powder dispersion).

Scenario: Solid Spill (> 1g)
  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is running at maximum emergency flow.

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator if outside the hood.

  • Dry Clean-Up: Do NOT use wet paper towels initially.

    • Reasoning: Water will dissolve the salt, spreading it as a corrosive liquid film.

    • Action: Use a scoop or dry sand to contain the powder. Transfer to a waste container.

  • Wet Decontamination: Once the bulk solid is removed, wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue, followed by water.

Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid DrySweep Dry Sweep / Scoop (No Water) Solid->DrySweep Absorb Absorb with Vermiculite Liquid->Absorb Neut Neutralize Surface (5% NaHCO3) DrySweep->Neut Absorb->Neut Disposal Hazardous Waste Bin Neut->Disposal

Figure 2: Decision tree for spill remediation, prioritizing containment before neutralization.

Disposal & Waste Management

Waste Stream Classification:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste" (contaminated with amines).

  • Liquid Waste: All solutions must go into the Basic/Organic waste stream.

    • Do not mix with strong oxidizers (e.g., Nitric acid waste) as amines can form unstable N-nitroso compounds or undergo exothermic oxidation.

References
  • National Institutes of Health (NIH) - PubChem . (2025). Compound Summary: Piperidin-3-ol hydrochloride (Analogous Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance for Handling Amine Salts. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.